Product packaging for Yttrium(3+) orthoborate(Cat. No.:CAS No. 14060-30-1)

Yttrium(3+) orthoborate

Cat. No.: B085106
CAS No.: 14060-30-1
M. Wt: 147.72 g/mol
InChI Key: FERAQKHYRHQYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Rare Earth Borates in Advanced Materials Science

Rare earth borates are a class of inorganic compounds that have attracted significant attention in advanced materials science due to their diverse structural chemistry and exceptional optical and magnetic properties. d-nb.inforesearchgate.net These materials, with the general formula REBO₃ (where RE is a rare earth element), exhibit properties such as high chemical stability, broad transparency in the vacuum ultraviolet (VUV) region, and high optical damage thresholds. d-nb.inforesearchgate.net Their unique electronic configurations, stemming from the 4f orbitals of the rare earth ions, make them ideal host lattices for luminescent ions. researchgate.net The versatility of borate (B1201080) anions, which can form various structural units like planar [BO₃]³⁻ triangles and tetrahedral [BO₄]⁵⁻ groups, further contributes to the rich structural diversity and tunable properties of these compounds. akjournals.com This structural flexibility allows for the systematic design and synthesis of novel materials with tailored functionalities for applications in solid-state lighting, displays, lasers, and nonlinear optics. confer.czaip.org

Historical Trajectories and Current Research Landscape of Yttrium Orthoborate

The investigation of yttrium orthoborate dates back to 1961 when Levin and colleagues first described the vaterite-type orthoborates, including π-REBO₃ (RE=Y, Nd, Sm-Lu). d-nb.infosemanticscholar.org Early studies focused on understanding its fundamental crystal structure, with initial proposals suggesting a pseudo-hexagonal arrangement. d-nb.info Over the decades, research has evolved to address the complexities of its polymorphism, with numerous studies dedicated to refining its crystal structure through various analytical techniques. semanticscholar.orgresearchgate.net The realization of YBO₃ as an excellent host material for rare earth ions, particularly europium (Eu³⁺) and terbium (Tb³⁺), propelled its investigation for applications in phosphors for lamps and displays. researchgate.net Current research continues to explore novel synthesis methods to control particle size and morphology, enhance luminescent efficiency, and investigate its potential in emerging technologies like security inks and advanced laser systems. researchgate.netoptica.org The ongoing debate and refinement of its crystal structure, especially of its low-temperature polymorph, remains an active area of research, highlighting the compound's enduring scientific interest. d-nb.info

Polymorphism and Structural Diversity as a Core Research Challenge in YBO₃ Systems

A central challenge in the study of yttrium orthoborate lies in its significant polymorphism, meaning it can exist in multiple crystal structures. d-nb.infoakjournals.com The primary polymorphs include a low-temperature form (π-YBO₃) and a high-temperature form (µ-YBO₃). d-nb.infoakjournals.com The precise crystal structure of the low-temperature phase has been a subject of long-standing debate, with various models proposed, including hexagonal, pseudo-hexagonal, and monoclinic systems. d-nb.infosemanticscholar.org This structural ambiguity arises from the different possible coordinations of the boron atoms, which can exist as isolated trigonal [BO₃]³⁻ groups or as condensed [B₃O₉]⁹⁻ rings. akjournals.com The transition between these phases exhibits a large thermal hysteresis, with the transition temperature upon heating being significantly different from that upon cooling. akjournals.comresearchgate.net This complex structural behavior directly influences the material's physical and optical properties, making the controlled synthesis of a specific polymorph a critical aspect of its application-oriented research. mdpi.com Recent high-pressure synthesis and advanced characterization techniques have been instrumental in providing a more definitive understanding of these structures. d-nb.inforesearchgate.net

Crystal Structure and Synthesis of Yttrium Orthoborate

The physical and optical properties of Yttrium(3+) orthoborate are intrinsically linked to its crystal structure and the methods employed for its synthesis. The ability to control these aspects is paramount for tailoring the material for specific applications.

Polymorphic Forms and Crystallographic Data

Yttrium orthoborate is known to crystallize in several polymorphic forms, with the most commonly studied being the low-temperature (π-YBO₃) and high-temperature (µ-YBO₃) phases. The crystal structure of these polymorphs has been a topic of considerable investigation and debate.

The low-temperature π-YBO₃ phase was for a long time thought to possess a hexagonal structure, often described as a vaterite-type. researchgate.netmdpi.com However, more recent and detailed studies, particularly those employing high-pressure synthesis and single-crystal X-ray diffraction, have provided strong evidence for a monoclinic structure. d-nb.inforesearchgate.net Specifically, the structure of π-YBO₃:Eu³⁺ has been refined in the monoclinic space group C2/c. d-nb.inforesearchgate.net In this structure, the yttrium atoms are eight-fold coordinated by oxygen atoms, forming distorted polyhedra. mdpi.com The boron atoms are part of [B₃O₉]⁹⁻ rings. akjournals.com

The high-temperature µ-YBO₃ phase is generally accepted to have a hexagonal structure. semanticscholar.org This phase is characterized by the presence of isolated planar [BO₃]³⁻ triangular units. akjournals.com The transition from the low-temperature to the high-temperature phase is reversible but exhibits a significant thermal hysteresis, with the transition occurring at approximately 987 °C upon heating and around 597 °C upon cooling. akjournals.comresearchgate.net

Besides these two primary forms, other crystal structures, including orthorhombic polymorphs, have also been reported under specific synthesis conditions. confer.cz The choice of synthesis method and the incorporation of dopants can influence the resulting crystal structure. mdpi.com

Table 1: Crystallographic Data for this compound Polymorphs

PolymorphCrystal SystemSpace GroupLattice Parameters (Å, °)Reference
π-YBO₃:Eu³⁺MonoclinicC2/ca = 11.3407, b = 6.5501, c = 9.5798, β = 113.08 d-nb.inforesearchgate.net
π-YBO₃HexagonalP6₃/ma = 3.776, c = 8.806 semanticscholar.org
µ-YBO₃HexagonalP6₃22- semanticscholar.org
Orthorhombic YBO₃OrthorhombicCmcma = 11.335, b = 6.544, c = 8.81 confer.cz

Synthesis Methodologies and Their Influence on Material Properties

A variety of synthesis methods have been developed to produce yttrium orthoborate with controlled properties. The choice of method significantly impacts the crystallinity, particle size, morphology, and, consequently, the luminescent performance of the material.

Solid-State Reaction: This is a conventional and widely used method involving the high-temperature calcination of a mixture of yttrium oxide (Y₂O₃) and boric acid (H₃BO₃) or other boron sources. researchgate.netresearchgate.net The reaction is typically carried out at temperatures above 1000 °C. The use of fluxes, such as LiCl, BaCl₂, or CaCl₂, can be employed to lower the reaction temperature and modify the morphology of the resulting phosphor particles. researchgate.net This method is suitable for large-scale production but often results in particles with irregular shapes and a broad size distribution.

Sol-Gel Method: The sol-gel technique offers better control over the purity, homogeneity, and particle size of the final product at lower temperatures compared to the solid-state method. researchgate.net It involves the hydrolysis and condensation of molecular precursors, such as metal alkoxides or salts, to form a gel, which is then heat-treated to obtain the crystalline YBO₃.

Hydrothermal and Solvothermal Synthesis: These methods involve crystallization from aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures. researchgate.net Supercritical conditions in solvothermal synthesis have been shown to facilitate the formation of spherical YBO₃:Eu³⁺ phosphors with high emission intensity. researchgate.net The morphology of the particles can be controlled by adjusting parameters such as temperature, solvent, and the presence of surfactants.

Co-precipitation: This method involves the simultaneous precipitation of yttrium and borate ions from a solution. It is a simple and effective way to achieve a homogeneous distribution of dopant ions within the host lattice. Subsequent calcination is required to obtain the crystalline phase.

High-Pressure/High-Temperature (HP/HT) Synthesis: This technique has been crucial in resolving the long-standing debate over the crystal structure of π-YBO₃. By applying high pressures (on the order of gigapascals) and high temperatures, it is possible to grow single crystals of sufficient quality for detailed crystallographic analysis. d-nb.inforesearchgate.net

Spectroscopic Properties and Luminescence of Yttrium Orthoborate

The optical and luminescent properties of this compound, particularly when doped with rare earth ions, are the cornerstone of its applications in lighting and display technologies.

Photoluminescence of Undoped and Doped YBO₃

Undoped YBO₃ does not exhibit significant luminescence in the visible region. However, its wide bandgap and stable crystal structure make it an excellent host material for various luminescent activators. researchgate.net When doped with rare earth ions such as europium (Eu³⁺), terbium (Tb³⁺), and cerium (Ce³⁺), YBO₃ becomes a highly efficient phosphor.

Eu³⁺-Doped YBO₃: YBO₃:Eu³⁺ is a well-known red-emitting phosphor. The excitation spectrum of YBO₃:Eu³⁺ typically shows a broad charge transfer band (CTB) in the ultraviolet region, corresponding to the transfer of an electron from an oxygen ligand to the Eu³⁺ ion, and a series of sharp peaks in the longer wavelength UV and blue regions corresponding to the f-f transitions of the Eu³⁺ ion. aip.org Upon excitation, it exhibits characteristic sharp emission peaks in the orange-red region of the spectrum, corresponding to transitions from the excited ⁵D₀ level to the ⁷Fⱼ (J = 0, 1, 2, 3, 4) levels of the Eu³⁺ ion. researchgate.net The relative intensity of these emission peaks is highly sensitive to the local symmetry of the Eu³⁺ ion in the host lattice.

Tb³⁺-Doped YBO₃: When doped with terbium, YBO₃ exhibits a strong green emission. The excitation spectrum of YBO₃:Tb³⁺ shows a strong 4f-5d transition band in the UV region. The emission spectrum is dominated by a series of sharp lines in the green region, with the most intense peak corresponding to the ⁵D₄ → ⁷F₅ transition.

Ce³⁺-Doped YBO₃: Doping with cerium results in a blue-emitting phosphor. Ce³⁺ ions in YBO₃ show broad excitation and emission bands due to the allowed 4f-5d transitions.

Energy Transfer Mechanisms in Co-doped Systems

Co-doping YBO₃ with multiple rare earth ions can lead to enhanced luminescence through energy transfer processes. A common and efficient energy transfer scheme involves the co-doping of Ce³⁺, Tb³⁺, and Eu³⁺. aip.org In such systems, Ce³⁺ acts as a sensitizer (B1316253), absorbing UV radiation and efficiently transferring the energy to Tb³⁺ ions. The Tb³⁺ ions can then either emit their characteristic green light or further transfer the energy to Eu³⁺ ions, which then emit their characteristic red light. aip.org This Ce³⁺ → Tb³⁺ → Eu³⁺ energy transfer cascade allows for the tuning of the emission color by varying the relative concentrations of the dopants. aip.org

Another important co-dopant is bismuth (Bi³⁺), which can also act as a sensitizer for Eu³⁺ emission. aip.orgaip.org Bi³⁺ can efficiently absorb VUV radiation and transfer the energy to Eu³⁺, enhancing the red emission of the phosphor, which is particularly useful for applications in plasma display panels (PDPs). aip.org

Table 2: Spectroscopic Properties of Doped this compound

Dopant(s)Excitation Wavelength (nm)Emission Wavelength (nm)Emission ColorReference
Eu³⁺~254, 395592, 611, 627Orange-Red researchgate.net
Tb³⁺~240~545Green researchgate.net
Ce³⁺~360~395Blue researchgate.net
Ce³⁺, Tb³⁺, Eu³⁺~364611, 627 (Eu³⁺)Red (tunable) aip.org
Bi³⁺, Eu³⁺147, 185, 262592, 611, 627 (Eu³⁺)Red aip.orgaip.org

Applications of Yttrium Orthoborate

The unique optical and structural properties of this compound have led to its use in several key technological areas, primarily as a phosphor material and as a host for solid-state lasers.

Phosphors for Lighting and Displays

The most significant application of doped yttrium orthoborate is as a phosphor material. researchgate.net YBO₃:Eu³⁺ is a commercially important red phosphor used in fluorescent lamps and plasma display panels (PDPs) due to its high luminescence efficiency and chemical stability. d-nb.info In PDPs, the phosphor is excited by the vacuum ultraviolet (VUV) radiation generated by a gas discharge, and the efficient energy transfer from the host to the Eu³⁺ ions is crucial for high brightness. aip.org

Host Material for Laser Technology

Yttrium orthoborate and its structural analogues, such as yttrium aluminum borate (YAl₃(BO₃)₄ or YAB), are excellent host materials for solid-state lasers. ucf.eduoptica.org These materials can be doped with laser-active ions like neodymium (Nd³⁺) and ytterbium (Yb³⁺). The borate host offers a high optical damage threshold and good thermal properties, which are essential for high-power laser operation. ucf.edu

Furthermore, some borate crystals, including YAB, possess nonlinear optical (NLO) properties. ucf.edu This allows for self-frequency-doubling lasers, where the same crystal acts as both the gain medium and the frequency converter, simplifying the laser design and enabling the generation of visible laser light from a near-infrared fundamental wavelength. ucf.edu Ytterbium-doped strontium yttrium borate (Yb:Sr₃Y₂(BO₃)₄) has shown promise for generating ultrashort laser pulses in the femtosecond regime. optica.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula BO3Y B085106 Yttrium(3+) orthoborate CAS No. 14060-30-1

Properties

IUPAC Name

yttrium(3+);borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BO3.Y/c2-1(3)4;/q-3;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERAQKHYRHQYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B([O-])([O-])[O-].[Y+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BO3Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930882
Record name Yttrium borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14060-30-1
Record name Yttrium(3+) orthoborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014060301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yttrium borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Yttrium(3+) orthoborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Growth Techniques for Yttrium Orthoborate

Solution-Based Synthesis Approaches

Solution-based methods are widely favored for their ability to achieve high homogeneity and control over particle characteristics at relatively low temperatures. These techniques involve the dissolution of precursors in a solvent, followed by a chemical reaction to induce precipitation or gelation, and subsequent thermal treatment to crystallize the desired YBO₃ phase.

Precursor Precipitation Methods (e.g., Ammonium (B1175870) Hydroxide (B78521), Boric Acid)

Precursor precipitation is a straightforward and effective method for synthesizing yttrium orthoborate powders. This technique typically involves reacting soluble yttrium salts, such as yttrium nitrate (B79036) or yttrium chloride, with a source of borate (B1201080) ions in an aqueous solution. A precipitating agent, commonly aqueous ammonium hydroxide, is then added to adjust the pH and induce the formation of a precursor precipitate. researchgate.net

The synthesis is carried out by combining solutions of the yttrium salt and a significant excess of boric acid. researchgate.net Aqueous ammonium hydroxide is then titrated into the stirred solution until a gel-like precipitate forms. The pH of the solution is a critical parameter; a single-phase YBO₃ is typically obtained when the final pH is maintained between 5 and 6. At higher pH values, the product is often a mixture of yttrium orthoborate and yttrium hydroxide phases. researchgate.net The resulting precipitate is then filtered, dried, and calcined at elevated temperatures to yield the crystalline YBO₃. Differential thermal analysis shows that dehydration of the precursor occurs up to approximately 288°C, with crystallization taking place upon further heating. researchgate.net

To control the particle size and morphology, surfactants can be introduced into the initial solution. The addition of about 1 wt% of surfactants like polyvinylpyrrolidone (B124986) (PVP) or ammonium polyacrylate (APA) relative to the yttrium salt has been shown to influence the shape and size of the precipitated particles, enabling the formation of YBO₃ platelets with nanometer-scale thickness. researchgate.net

ParameterValue/ConditionSource
Yttrium Precursors Yttrium nitrate, Yttrium chloride researchgate.net
Boron Precursor Boric acid (in >10-fold excess) researchgate.net
Precipitating Agent Aqueous ammonium hydroxide researchgate.net
Optimal pH 5–6 researchgate.net
Surfactants (optional) Polyvinylpyrrolidone (PVP), Ammonium polyacrylate (APA) researchgate.net
Initial Y³⁺ Conc. 4.8 × 10⁻³ to 0.0165 mol/L researchgate.net
Key Outcome Formation of single-phase YBO₃ after calcination researchgate.net

Modified Epoxide-Mediated Gel Synthesis

The modified epoxide-mediated gel synthesis is a versatile technique for producing both pure and doped yttrium orthoborate. acad-pub.comsemanticscholar.org This method utilizes an epoxide, such as propylene (B89431) oxide, to act as a proton scavenger, promoting a slow and homogeneous gelation process. This controlled reaction environment is beneficial for achieving high crystallinity and uniform doping. semanticscholar.orgresearchgate.net

In a typical synthesis, yttrium chloride hexahydrate (YCl₃·6H₂O) and boric acid (H₃BO₃) are dissolved in a suitable solvent. semanticscholar.org Propylene oxide is then added to the solution, initiating the gelation process. semanticscholar.org The resulting xerogel is subsequently calcined at high temperatures, for instance, 900°C for 4 hours, to produce the crystalline orthoborate with a disordered vaterite structure. researchgate.net This method has been successfully employed to synthesize transition metal-doped YBO₃, such as manganese and iron-doped variants, by including the respective metal salts in the precursor solution. acad-pub.comsemanticscholar.org The successful incorporation of dopants and the formation of the desired phase are typically confirmed by Powder X-ray Diffraction (PXRD) and Energy-Dispersive X-ray Spectroscopy (EDS). acad-pub.comsemanticscholar.org

Precursor/ParameterCompound/ConditionSource
Yttrium Precursor Yttrium chloride hexahydrate (YCl₃·6H₂O) semanticscholar.org
Boron Precursor Boric acid (H₃BO₃) semanticscholar.org
Gelation Agent Propylene Oxide semanticscholar.org
Calcination 900°C for 4 hours researchgate.net
Product Highly crystalline orthoborate (vaterite structure) researchgate.net
Dopants (example) Manganese, Iron acad-pub.comsemanticscholar.org

Borate Rearrangement Technique for Nanopowder Preparation

The borate rearrangement technique is specifically designed for the preparation of nanopowders. researchgate.net This method relies on the thermal decomposition of a hydrous borate precursor. When the hydrated precursor is heated, it first loses water, causing the crystal lattice to collapse and transform into an amorphous state. researchgate.netresearchgate.net Upon further heating to a higher temperature, a rapid crystallization event occurs, which is characterized by a strong, narrow exothermic peak in differential thermal analysis (DTA) curves. researchgate.netresearchgate.net This rapid, high-overheating crystallization process results in the formation of very fine, nanosized particles. researchgate.net For instance, in the synthesis of indium borate via this method, crystallization occurs with an exotherm around 700°C, yielding nanoparticles in the 70-95 nm range. researchgate.net This technique has been successfully applied to the synthesis of YBO₃, providing a route to obtaining nanopowders with the associated advantages of high surface area and reactivity. researchgate.net

Sol-Gel Methodologies

The sol-gel method is a classic and highly controllable route for preparing high-purity ceramic materials, including yttrium orthoborate. mdpi.com The process involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or salts, in a solvent to form a "sol" (a colloidal suspension). This sol is then induced to form a "gel," a continuous solid network in a liquid medium. Subsequent drying and calcination of the gel remove the solvent and organic residues, leading to the formation of the final oxide material. mdpi.comsmolecule.com

For yttrium borate synthesis, precursors can include yttrium nitrate and boric acid. smolecule.com The sol-gel process allows for excellent control over the material's stoichiometry and microstructure at low processing temperatures. smolecule.com However, the methodology can be complex, often requiring specialized precursor salts and involving a lengthy process for gel drying and thermal treatment to avoid cracks and ensure the desired final structure. mdpi.com

FeatureDescriptionSource
Principle Hydrolysis and polymerization of precursor salts to form a gel. mdpi.com
Advantages High purity, excellent control over structure and stoichiometry. mdpi.comsmolecule.com
Disadvantages Requires special precursor salts, long drying/processing time. mdpi.com
Typical Precursors Yttrium nitrate, Boric acid. smolecule.com
Final Step Calcination of the dried gel to obtain crystalline YBO₃. mdpi.comsmolecule.com

Hydrothermal and Solvo-hydrothermal Processes

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures, typically within a sealed vessel called an autoclave. theiet.orgresearchgate.netorientjchem.org These techniques are highly effective for synthesizing crystalline materials directly from solution, often bypassing the need for a high-temperature post-calcination step.

In a typical hydrothermal synthesis of yttrium-based oxides, a yttrium salt like yttrium nitrate hexahydrate is dissolved in water. orientjchem.org A mineralizer, such as potassium hydroxide (KOH), is added to control the pH and facilitate dissolution and recrystallization. orientjchem.org The mixture is then sealed in a Teflon-lined autoclave and heated to temperatures such as 180°C for several hours. orientjchem.org During this process, the increased pressure and temperature enhance the solubility of the reactants, promoting the formation of well-crystallized nanoparticles.

The solvothermal process is analogous but uses organic solvents, sometimes mixed with water. researchgate.net The use of solvents like ethanol (B145695) can be advantageous, as it can promote crystallization and lower the critical temperature of the reaction mixture, thus reducing the required operating temperature and pressure compared to pure water. researchgate.net These methods are valued for producing fine, uniform, and highly pure powders. researchgate.net

MethodDescriptionTypical ConditionsSource
Hydrothermal Reaction in aqueous solution at high temperature and pressure.Precursors: Y(NO₃)₃·6H₂O, KOH; Temp: ~180°C; Time: ~6 hours. orientjchem.org
Solvothermal Reaction in non-aqueous/mixed solvent at high T/P.Solvents: Water-ethanol mixtures; Lower operating T than pure water. researchgate.net
Key Advantage Direct synthesis of crystalline, uniform, high-purity powders. researchgate.net

Spray-Pyrolysis Method

Spray pyrolysis is a versatile gas-phase synthesis technique capable of producing spherical, multicomponent oxide powders. researchgate.netscience.gov The process involves atomizing a precursor solution (containing dissolved salts of yttrium and boron) into fine droplets. These droplets are then carried by a gas stream into a high-temperature furnace. mdpi.com Inside the furnace, the solvent evaporates, and the precursor salts decompose and react to form the desired compound. The resulting particles are then collected. researchgate.netmdpi.com

This method has been used to prepare yttrium orthoborate phosphors, such as Eu³⁺-doped YBO₃. researchgate.netacs.org A typical process might use a precursor solution of yttrium and dopant nitrates with a stoichiometric amount of boric acid. researchgate.net The synthesis can be performed at temperatures around 700°C, often followed by an annealing step at a higher temperature (e.g., 1200°C) to improve crystallinity and luminescence properties. researchgate.net The resulting YBO₃ particles are often spherical, with diameters typically around 2 micrometers, and can have a porous structure. researchgate.net Key parameters that allow for control over particle size and crystallinity include the precursor concentration, carrier gas flow rate, and furnace temperature profile. science.gov

ParameterDetail/ConditionSource
Principle Atomization of precursor solution and thermal decomposition in a hot zone. science.govmdpi.com
Precursors Aqueous solution of yttrium nitrate, boric acid, and dopant nitrates. researchgate.net
Synthesis Temp. ~700°C (pyrolysis) followed by ~1200°C (annealing). researchgate.net
Particle Morphology Spherical, porous, average diameter ~2 µm. researchgate.net
Controllable Vars. Precursor concentration, gas flow rate, temperature. science.gov

High-Temperature and Solid-State Synthesis Routes

High-temperature and solid-state synthesis routes are foundational to the production of yttrium orthoborate, offering reliable and scalable methods for obtaining this important material. These techniques involve the reaction of precursor materials in the solid state at elevated temperatures to form the desired crystalline phase.

Conventional Solid-State Reaction Protocols

The conventional solid-state reaction is a widely employed and traditional method for synthesizing yttrium orthoborate powders. mdpi.comsmolecule.com This process typically involves the intimate mixing of stoichiometric amounts of precursor materials, such as yttrium oxide (Y₂O₃) and boric acid (H₃BO₃) or boron oxide (B₂O₃). smolecule.combas.bg An excess of boric acid is often used to facilitate the reaction and compensate for its volatility at high temperatures. mdpi.com

The homogenized mixture is then subjected to a high-temperature calcination process in a muffle furnace. bas.bg The reaction temperature and duration are critical parameters that influence the final product's phase purity and crystallinity. For instance, a common protocol involves heating the mixture at temperatures ranging from 900°C to 1160°C for several hours. mdpi.combas.bg The heating rate is also a controlled parameter, with a typical rate being 15°C/min. mdpi.com Following the high-temperature treatment, the samples are often allowed to cool slowly within the furnace to promote the formation of a well-ordered crystal structure. mdpi.com

Table 1: Example of Solid-State Synthesis Parameters for YBO₃

ParameterValue
Starting MaterialsY₂O₃, H₃BO₃, Eu₂(SO₄)₃·8H₂O (dopant)
Calcination Temperature1160 °C
Dwell Time4 hours
Heating Rate15 °C/min
CoolingSlow cooling in furnace for 16 hours

This table presents a set of typical parameters for the conventional solid-state synthesis of europium-doped yttrium orthoborate. mdpi.com

Single-Stage Thermal Process Development

In an effort to streamline the synthesis process and reduce time and cost, a single-stage thermal process has been developed for the production of borate compounds. ijcm.ir This approach deviates from the more traditional methods that may involve multiple heating and cooling cycles or preliminary and secondary thermal treatments. For related compounds like yttrium calcium borate (Y₂CaB₁₀O₁₉), this single-stage solid-state reaction has proven effective. ijcm.ir The core principle is to achieve the desired compound in a single, continuous heating step, which is particularly important for industrial-scale production where efficiency is paramount.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a more recent and efficient alternative to conventional solid-state reactions for producing yttrium orthoborate. mdpi.com This method offers several advantages, including significantly faster reaction times, improved energy efficiency, and the potential for more uniform particle size distribution. mdpi.com The fundamental principle of microwave heating involves the direct interaction of microwaves with the reactant materials, leading to rapid and volumetric heating. mdpi.com

In a typical microwave-assisted synthesis of YBO₃, the precursor mixture, similar to that used in the conventional method, is placed in a microwave-transparent vessel, such as a Teflon-lined container, and subjected to microwave radiation. mdpi.com This direct heating can lead to a more efficient and uniform incorporation of dopant ions, such as europium, into the YBO₃ host lattice, resulting in enhanced photoluminescence properties compared to materials synthesized via conventional heating. mdpi.com

Table 2: Comparison of Synthesis Methods for YBO₃:Eu³⁺

FeatureSolid-State ReactionMicrowave-Assisted Synthesis
Heating Mechanism Conventional (Furnace)Direct Microwave Radiation
Reaction Time HoursMinutes to Hours
Energy Consumption HigherLower
Particle Homogeneity Can be less uniformGenerally more uniform
Luminescence GoodOften Improved

This table provides a comparative overview of the conventional solid-state and microwave-assisted synthesis methods for europium-doped yttrium orthoborate, highlighting key differences in their processes and outcomes. mdpi.com

Combustion Synthesis Procedures

Combustion synthesis is a rapid, high-temperature technique used to produce fine, often nanocrystalline, yttrium orthoborate powders. nipne.rometall-mater-eng.com This method relies on a self-sustaining exothermic reaction between an oxidizer (typically metal nitrates) and a fuel (such as urea, glycine, or oxalyl dihydrazide). nipne.roacs.orgscispace.com

The process begins by dissolving the stoichiometric amounts of yttrium nitrate, a boron source like boric acid, and the fuel in a minimal amount of water to form a homogeneous solution or precursor paste. nipne.ro This mixture is then heated in a furnace to a temperature that initiates the combustion reaction, typically around 500-650°C. nipne.rocambridge.org The reaction is characterized by its rapid and energetic nature, often involving the evolution of large volumes of gases, which helps in the formation of a fine, porous, and highly reactive powder. scispace.com Subsequent calcination at higher temperatures may be required to improve the crystallinity and phase purity of the final product. acs.orgscispace.com

High-Temperature Flux Growth of Single Crystals

The high-temperature flux growth method is a technique used to grow high-quality single crystals of yttrium orthoborate from a molten salt solution, or "flux." acs.org This method is particularly useful for materials that have very high melting points or that decompose before melting. The flux acts as a solvent, allowing the solute (the components of YBO₃) to dissolve at a temperature significantly lower than its melting point. youtube.com

In this process, the starting materials, such as yttrium oxide, aluminum oxide (in the case of YAl₃(BO₃)₄), and boron trioxide, are mixed with a suitable flux, such as potassium molybdate (B1676688) or a mixture of potassium sulfate (B86663) and molybdenum(VI) oxide. smolecule.comacs.org The mixture is heated in a platinum crucible to a high temperature (e.g., 1120°C) to ensure complete dissolution of the solutes in the flux. nih.gov The solution is then slowly cooled at a controlled rate (e.g., 1°C/h), allowing for the nucleation and growth of single crystals as the solubility of the YBO₃ in the flux decreases. youtube.comnih.gov After the growth process, the crystals are separated from the solidified flux, often by dissolving the flux in a suitable solvent. youtube.com

Czochralski Method for Large Single Crystal Growth

The Czochralski method is a premier industrial technique for pulling large, high-quality single crystals from a melt. icm.edu.pldoi.org This method is employed for growing large yttrium orthoborate and related borate single crystals, such as YCa₄O(BO₃)₃ (YCOB), which are crucial for applications in high-power lasers and nonlinear optics. doi.orgmdpi.com

The process begins with melting the stoichiometric composition of the starting materials in a crucible, typically made of iridium, at a temperature above the material's melting point. doi.org A seed crystal, attached to a rotating rod, is then dipped into the melt. As the rod is slowly pulled upwards and rotated simultaneously, the molten material crystallizes onto the seed, replicating its crystal structure. doi.org The diameter of the growing crystal is carefully controlled by adjusting the pulling rate and the melt temperature. icm.edu.pl This method allows for the production of large, structurally perfect single crystals, which are essential for fabricating optical components with large apertures. doi.org

Table 3: Key Parameters in the Czochralski Growth of YCOB Crystals

ParameterTypical Range/Value
Crucible Material Iridium
Growth Atmosphere Nitrogen with ~1 vol% Oxygen
Pulling Rate 0.5–1.5 mm/h
Rotation Rate 5–12 rpm

This table outlines the critical parameters for the Czochralski growth of large YCOB single crystals, a borate closely related to yttrium orthoborate. doi.org

High-Pressure Synthesis of Novel Yttrium Borate Phases

The application of high-pressure and high-temperature conditions has enabled the synthesis of novel yttrium borate phases with unique crystal structures and properties. These extreme conditions can lead to the formation of denser, more condensed materials that are not accessible through conventional synthesis routes.

One notable example is the synthesis of YB7O12 at 10 GPa and 1573 K. researchgate.net This yttrium borate features a highly condensed framework built exclusively from corner-sharing BO4 tetrahedra, resulting in an exceptionally high degree of condensation. researchgate.net The structure contains two threefold-coordinated oxygen atoms in every tetrahedron, a feature that contributes to its unique framework. researchgate.net

More recently, researchers have synthesized two novel ternary compounds, oC20-YBO3 and hR39-Y3(CO4)2, at pressures of 90 and 120 GPa and temperatures of approximately 3500 K. acs.orgscilit.comunimib.itresearcher.life The oC20-YBO3 phase exhibits a previously unobserved crystal structure featuring infinite unbranched zigzag chains of corner-sharing BO4 tetrahedra. acs.org The synthesis of these high-pressure phases significantly expands the known chemistry of metal borates and opens new avenues for discovering materials with novel properties. acs.org

Laser-Heated Diamond Anvil Cell Techniques

A key technology enabling the exploration of materials under extreme pressures and temperatures is the laser-heated diamond anvil cell (DAC). researcher.liferesearchgate.net This technique allows for the simultaneous application of megabar pressures and thousands of Kelvin in temperature to a microscopic sample. acs.orgscilit.comunimib.it In the synthesis of oC20-YBO3 and hR39-Y3(CO4)2, a DAC was used to compress the starting materials, yttrium and either ammonia (B1221849) borane (B79455) or paraffin (B1166041) oil, to pressures between 87 and 171 GPa. acs.orgscilit.comunimib.itresearchgate.net The sample was then heated to around 3500 K using a laser, triggering the chemical reaction and formation of the new high-pressure phases. acs.orgscilit.comunimib.it The crystal structures of these new compounds were subsequently determined in situ using synchrotron single-crystal X-ray diffraction. acs.orgresearchgate.net

The use of laser-heated DACs is not limited to synthesis. It is also a powerful tool for studying the behavior of materials under extreme conditions. For instance, it has been used to investigate the phase transitions of various materials at high pressures and temperatures. researchgate.net

Control of Synthesis Parameters and Their Impact on Material Characteristics

The properties of yttrium orthoborate are highly dependent on the synthesis parameters. Careful control over factors such as the amount of boric acid excess, annealing temperatures, and heating rates is crucial for tailoring the material's structural and luminescent characteristics. mdpi.comuni-plovdiv.bg

Influence of Boric Acid Excess on Structural Evolution and Luminescence

The use of excess boric acid in the synthesis of yttrium orthoborate is a common practice that significantly influences the final product. mdpi.comresearchgate.netpreprints.org Boric acid acts as a flux, promoting crystallinity in the resulting material. mdpi.com However, the amount of excess boric acid can also induce structural changes and affect the luminescence properties. mdpi.comresearchgate.netdntb.gov.ua

In solid-state synthesis, increasing the excess of boric acid can lead to a transition from a high-temperature (HT) phase, characterized by isolated [BO3]3- groups, to a low-temperature (LT) phase containing condensed boroxol rings ([B3O9]9-). mdpi.comuni-plovdiv.bg This structural change is observable through techniques like Fourier Transform Infrared (FTIR) spectroscopy. mdpi.comuni-plovdiv.bgresearchgate.net For instance, a stoichiometric sample might show bands indicative of the HT phase, while samples with even a small excess of boric acid may exhibit features of the LT phase with four-coordinate boron. mdpi.com

The effect of boric acid excess on luminescence is also significant. In europium-doped yttrium orthoborate synthesized via the solid-state method, the emission intensity has been observed to increase with boric acid excess, reaching a saturation point at around 45% excess. mdpi.comuni-plovdiv.bg This enhancement is likely due to improved crystallinity and more efficient energy transfer to the europium ions. uni-plovdiv.bg In contrast, for samples prepared by a microwave-assisted method, no clear dependence of luminescence intensity on boric acid excess was observed, although this method generally yielded samples with enhanced red emission. mdpi.com

Table 1: Effect of Boric Acid Excess on Yttrium Orthoborate Properties (Solid-State Synthesis)

Boric Acid ExcessPredominant PhaseLuminescence Intensity
StoichiometricHigh-Temperature (HT)Lower
5% - 60%Low-Temperature (LT)Increases with excess
~45%Low-Temperature (LT)Reaches saturation

Effect of Annealing Temperatures and Heating Rates on Crystallinity and Luminescence

Annealing temperature and heating rate are critical parameters that control the crystallinity and, consequently, the luminescent properties of yttrium orthoborate. mdpi.comgoogle.comscience.gov The synthesis process often involves a calcination or annealing step at high temperatures to promote the formation of the desired crystalline phase.

For example, in a solid-state synthesis, a mixture of yttrium oxide and boric acid might be heated to 1160 °C for several hours. mdpi.com The heating rate can also play a role; a rate of 15 °C/min has been used in some preparations. mdpi.com The subsequent cooling process can also influence the final structure. mdpi.com

The annealing temperature directly affects the particle size and morphology of the synthesized powder. researchgate.net For instance, samples that are amorphous after precipitation can become crystalline after heat treatment at 600°C, and further annealing at 800°C can lead to the formation of the desired vaterite phase of YBO3. researchgate.net Higher annealing temperatures generally lead to better crystallinity and larger grain sizes, which can enhance luminescence intensity. science.gov However, excessively high temperatures can sometimes lead to the formation of unwanted secondary phases.

The luminescence of doped yttrium orthoborate is also sensitive to the annealing conditions. The brightness of Cr3+-doped yttrium aluminum borate, for example, is influenced by the annealing temperature, with higher temperatures generally leading to improved luminescence. acs.org The temperature dependence of the luminescence decay time, a crucial parameter for applications like thermographic phosphors, is also affected by the synthesis and annealing conditions. acs.org

Stoichiometry and Purity Control in Synthetic Processes

Maintaining the correct stoichiometry and ensuring the purity of the starting materials are fundamental to synthesizing high-quality yttrium orthoborate. mdpi.compreprints.org In solid-state reactions, precise weighing of the reactants, such as yttrium oxide and boric acid, is essential. mdpi.com Even small deviations from the stoichiometric ratio can lead to the formation of impurity phases. For instance, in a solid-state synthesis of YBO3, a stoichiometric mixture of reactants resulted in the formation of yttrium oxide as the main phase, highlighting the importance of excess boric acid to drive the reaction to completion. mdpi.com

The purity of the precursors is equally important. The presence of impurities can act as quenching centers for luminescence, significantly reducing the quantum yield of the phosphor. science.gov Therefore, using high-purity starting materials (e.g., 99.99%) is crucial for achieving bright and efficient phosphors. mdpi.com

Various synthesis methods have been developed to improve stoichiometry and purity control. For example, sol-gel techniques can offer better mixing of the precursors at the atomic level, leading to more homogeneous and phase-pure products at lower temperatures compared to solid-state reactions. dntb.gov.ua Co-precipitation methods also allow for good control over the composition of the final product. researchgate.net Regardless of the method, characterization techniques like X-ray diffraction (XRD) are essential to confirm the phase purity of the synthesized yttrium orthoborate. mdpi.comdntb.gov.uamdpi.com

Advanced Structural Characterization and Crystallographic Analysis of Yttrium Orthoborate

Polymorphic Forms and Phase Identification

Yttrium orthoborate is known to exhibit polymorphism, crystallizing in several distinct structural forms depending on the conditions of synthesis, such as temperature and pressure. These variations lead to different crystal symmetries and lattice parameters, which have been a subject of extensive research.

Vaterite-Type Structures: Hexagonal (P6₃/mmc, P6₃/m) and Monoclinic (C2/c) Phases

The most commonly encountered polymorphs of yttrium orthoborate are related to the vaterite structure of calcium carbonate. mdpi.com These structures are often described as pseudo-vaterite and can exist in both hexagonal and monoclinic systems. mdpi.com

In addition to the hexagonal phases, a low-temperature monoclinic polymorph with the space group C2/c has been identified. acs.orgpsi.ch This structure is also considered a vaterite-type and represents a distortion from the higher-symmetry hexagonal form. researchgate.netmetu.edu.tr The transition from the high-temperature hexagonal phase to the low-temperature monoclinic phase occurs upon cooling. researchgate.net

Polymorph Crystal System Space Group Lattice Parameters
High-Temperature Vaterite-TypeHexagonalP6₃/mmca = 3.727 Å, c = 8.722 Å acs.org
Vaterite-TypeHexagonalP6₃/ma = 3.776 Å, c = 8.806 Å semanticscholar.orgacs.org
Low-Temperature Vaterite-TypeMonoclinicC2/ca = 11.3138(3) Å, b = 6.5403(2) Å, c = 9.5499(2) Å, β = 112.902(1)° psi.ch
High-Temperature Vaterite-TypeMonoclinicC2/ca = 12.2019(3) Å, b = 7.0671(2) Å, c = 9.3424(2) Å, β = 115.347(1)° psi.ch

Orthorhombic Crystal Systems (e.g., Pnma)

While less common for pure YBO₃, orthorhombic crystal systems have been observed in related yttrium borate (B1201080) compounds, particularly those synthesized under high-pressure conditions or with other elements present. For instance, the high-pressure synthesis of ammonium (B1175870) yttrium borate, (NH₄)YB₈O₁₄, resulted in an orthorhombic structure with the space group Pnma. acs.orgnih.gov Similarly, europium borate, β-Eu(BO₂)₃, which is isotypic to β-Y(BO₂)₃, crystallizes in the orthorhombic space group Pnma. researchgate.net

High-Pressure Yttrium Borate Crystal Structures (e.g., oC20-YBO₃)

The application of high pressure and high temperature can lead to the formation of novel yttrium borate crystal structures with unique properties. A notable example is oC20-YBO₃, synthesized at pressures around 90 GPa. diva-portal.orgacs.orgdiva-portal.orgfigshare.com This high-pressure phase features a crystal structure characterized by infinite unbranched zigzag chains of corner-sharing BO₄ tetrahedra, a previously unobserved arrangement in borates. diva-portal.orgacs.orgdiva-portal.orgfigshare.com

Detailed Anionic Group and Coordination Environment Analysis

The local coordination environment of the yttrium and boron atoms is a critical aspect of the crystal structure of YBO₃, influencing its physical and chemical properties.

Yttrium Coordination Polyhedra (e.g., YO₈ Distortion)

In the vaterite-type structures of yttrium orthoborate, the yttrium ion (Y³⁺) is typically coordinated by eight oxygen atoms, forming a YO₈ polyhedron. semanticscholar.orgsemanticscholar.org This coordination environment is often described as a distorted cube. semanticscholar.org The distortion of the YO₈ polyhedra is a key feature of these structures and can be influenced by factors such as temperature and the presence of dopant ions. acs.orgsemanticscholar.org In some complex yttrium borates, such as Li₆Y(BO₃)₃, the Y³⁺ ions are also surrounded by eight oxygen ions in an irregular coordination, forming distorted YO₈ dodecahedra. rsc.org

Boron Coordination States: Trigonal [BO₃]³⁻ Units and Tetrahedral [BO₄]³⁻ Groups

Boron atoms in yttrium orthoborate can exhibit different coordination states, primarily existing as either trigonal [BO₃]³⁻ units or tetrahedral [BO₄]³⁻ groups. researchgate.net The specific coordination depends on the polymorph.

In the high-temperature monoclinic vaterite-type structure, the borate groups are present as isolated, flat [BO₃]³⁻ triangles. psi.ch In contrast, the low-temperature monoclinic vaterite-type polymorph is characterized by the presence of tetrahedrally coordinated boron atoms. acs.orgpsi.ch These BO₄ tetrahedra share vertices to form three-membered ring borate units, specifically [B₃O₉]⁹⁻ groups. acs.orgresearchgate.net Spectroscopic studies, including infrared (IR), nuclear magnetic resonance (NMR), and Raman techniques, have confirmed the tetrahedral coordination of boron in certain vaterite-type orthoborates. semanticscholar.org The high-pressure oC20-YBO₃ phase exclusively features corner-sharing BO₄ tetrahedra. diva-portal.orgacs.orgdiva-portal.org

Crystalline Purity and Microstructural Features

Powder X-ray Diffraction (PXRD) for Phase Evaluation and Structural Changes

Powder X-ray diffraction (PXRD) is a fundamental technique for evaluating the phase purity and identifying structural changes in yttrium orthoborate. semanticscholar.orgacad-pub.com The diffraction patterns obtained from PXRD analysis allow for the identification of the crystalline phases present in a sample by comparing the peak positions and intensities to standard diffraction data. mdpi.comaip.org For YBO₃, the hexagonal vaterite-type structure with the space group P6₃/m is a commonly identified phase (JCPDS 16-0277). uni-plovdiv.bgaip.org

PXRD is crucial for confirming the successful synthesis of the desired YBO₃ phase and for detecting the presence of any secondary or unreacted phases, such as yttrium oxide (Y₂O₃). uni-plovdiv.bgmdpi.com For example, studies have shown that stoichiometric synthesis conditions might lead to the formation of Y₂O₃, while the use of excess boric acid can promote the formation of the desired YBO₃ crystalline structure. mdpi.com

Furthermore, PXRD can reveal subtle structural changes induced by factors like doping or variations in synthesis temperature. Doping with elements like manganese or iron can lead to observable changes in the PXRD pattern, which can be further analyzed using methods like the Le Bail refinement to understand the structural modifications. semanticscholar.org Similarly, successive high-temperature anneals can induce transformations from an amorphous state to a crystalline vaterite phase, and these changes are readily tracked by PXRD. mathnet.ruresearchgate.net The initial crystallization often corresponds to the low-temperature vaterite phase (space group P6₃/m), which can transform into a different vaterite modification (space group P6₃/mmc) upon further heating. mathnet.ru This transformation is linked to changes in crystallite shape from spherical to dumbbell-like. mathnet.ru In-situ high-temperature PXRD experiments have even shown a transformation from the hexagonal vaterite cell to a monoclinic cell above 1000°C. mathnet.ru

The crystallinity of the material is also assessed through PXRD, where sharp and narrow diffraction peaks indicate high crystallinity, while broad and diffuse peaks suggest lower crystallinity or smaller crystallite size. mdpi.com Changes in peak intensity and position can also indicate variations in crystallinity and the presence of lattice strain. mdpi.com

Single-Crystal X-ray Diffraction for Novel Structures

Single-crystal X-ray diffraction provides a more detailed and unambiguous determination of crystal structures compared to powder diffraction. For yttrium orthoborate, this technique has been instrumental in resolving ambiguities and discovering novel structural arrangements.

One of the most significant applications of single-crystal XRD has been in the precise determination of the vaterite-type structure of YBO₃. While powder diffraction suggested a hexagonal cell, single-crystal studies provided more definitive models. For instance, a study by Chadeyron et al. used single-crystal diffraction to describe the structure of π-YBO₃ in a hexagonal cell with lattice parameters a = 3.776 Å and c = 8.806 Å and space group P6₃/m. semanticscholar.orgacs.org This model included partially occupied oxygen and boron sites within B₃O₉ units. acs.org

Furthermore, single-crystal XRD is essential for the characterization of entirely new phases. A prime example is the high-pressure synthesis of a novel yttrium borate, oC20-YBO₃, at pressures of 90 GPa. diva-portal.org Its crystal structure, which features previously unseen infinite unbranched zigzag chains of corner-sharing BO₄ tetrahedra, was solved and refined using in situ high-pressure synchrotron single-crystal X-ray diffraction. diva-portal.orgscilit.com This discovery highlights the power of single-crystal techniques in exploring materials under extreme conditions and identifying unique atomic arrangements.

The crystal structures of several rare-earth orthoborates isomorphous with YBO₃ have also been determined from X-ray diffraction powder patterns, revealing a hexagonal unit cell where each rare-earth ion is coordinated to a distorted cube of eight oxygens. osti.govresearchgate.net

CompoundDiffraction MethodKey FindingsReference
π-YBO₃Single-Crystal XRDHexagonal cell, a = 3.776 Å, c = 8.806 Å, space group P6₃/m. Contains B₃O₉ units with partially occupied O and B sites. semanticscholar.orgacs.org
oC20-YBO₃In situ high-pressure synchrotron single-crystal XRDSynthesized at 90 GPa. Features infinite unbranched zigzag chains of corner-sharing BO₄ tetrahedra. diva-portal.orgscilit.com
YBO₃ and isomorphous REBO₃Powder XRDHexagonal unit cell with borate groups parallel to c. Rare-earth ion coordinated to a distorted cube of eight oxygens. osti.govresearchgate.net

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface morphology and microstructure of yttrium orthoborate powders and synthesized materials. cambridge.orgresearchgate.netnih.gov This technique provides high-resolution images of the sample's surface, revealing details about particle size, shape, and aggregation.

Studies have shown a variety of morphologies for YBO₃ depending on the synthesis method. For instance, YBO₃ synthesized by a sol-gel technique can exhibit a ginger-like structure with particle sizes around 110 ± 10 nm. aip.org In other cases, synthesis in molten borate oxide glasses can produce flat, sheet-like fragments composed of nanoparticles. cambridge.org The addition of surfactants during precipitation can influence the particle shape, leading to the formation of YBO₃ platelets with nanometer thicknesses. researchgate.net

SEM is also used to observe the texture and orientation of crystals within a matrix. For example, when synthesized in thin layers of lead borate oxide glass, YBO₃ crystals can exhibit a well-pronounced texture with isotropic nano- and microcrystals in the substrate plane. researchgate.netcambridge.org The morphology of these crystals can evolve with annealing time, as observed in the growth of LuBO₃ microcrystals which are structurally similar to YBO₃. researchgate.net

Furthermore, SEM is employed to characterize the porosity of synthesized materials. A co-precipitation method has been used to create highly nanoporous YBO₃ architectures, and SEM imaging is essential to confirm the porous nature of these structures. nih.gov

Synthesis MethodObserved MorphologyParticle SizeReference
Sol-gelGinger-like structure110 ± 10 nm aip.org
Molten borate oxide glassesFragments of flat sheets composed of nanoparticles60-80 nm thick sheets, 9 nm crystallites cambridge.org
Precipitation with surfactantsPlateletsNanometer thickness researchgate.net
Co-precipitationHighly nanoporous architectureNot specified nih.gov

Crystalline Perfection Assessment (e.g., X-ray Rocking Curves)

High-resolution X-ray diffraction (HRXRD) techniques, particularly the measurement of X-ray rocking curves, are employed to assess the crystalline perfection of single crystals and epitaxial layers of materials like yttrium orthoborate. protoxrd.com A rocking curve is generated by fixing the detector at the Bragg angle for a specific crystallographic plane and then rocking the sample through a small angular range. ite.waw.pl The full width at half maximum (FWHM) of the resulting diffraction peak is a direct measure of the crystalline quality; a smaller FWHM indicates a higher degree of crystalline perfection, with fewer defects such as dislocations and mosaicity. protoxrd.comcambridge.orgresearchgate.net

For example, the crystalline quality of a Yb³⁺:Sr₃Y₂(BO₃)₄ single crystal, a material related to yttrium borates, was evaluated using this method. The rocking curve for the (020) peak exhibited a very symmetric diffraction peak with a low FWHM of 36 arcseconds, demonstrating the excellent crystalline perfection of the grown crystal. cambridge.org This technique can be used to determine parameters such as layer composition and thickness, lattice mismatch and strain, layer tilt, curvature, misorientation, and dislocation density. protoxrd.com The influence of dopants on the crystalline perfection can also be assessed, as shown in studies of Nd³⁺ doped crystals where HRXRD revealed that the host lattice could accommodate the dopant ions. researchgate.net

Defect Chemistry and Radical Formation in Yttrium Orthoborate Lattices

The defect chemistry of yttrium orthoborate involves the formation of various point defects and radical species, which can significantly influence its properties. These defects can be intrinsic or induced by external factors such as irradiation.

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for identifying and characterizing radical species within the YBO₃ lattice. Studies on gamma-irradiated europium-doped yttrium borate have revealed the formation of hole-trapped radicals. researchgate.net Specifically, two types of radicals have been identified: BO₃²⁻ and O₂⁻. researchgate.net The EPR spectrum of these irradiated samples shows distinct signals corresponding to these radicals at room temperature. researchgate.net

The thermal stability of these radicals can be investigated by monitoring the EPR spectra as a function of temperature. Such studies have shown a drastic decrease in the intensity of the EPR signals at elevated temperatures, indicating the thermal destruction of the O₂⁻ and BO₃²⁻ radicals. researchgate.net This process is linked to thermally stimulated luminescence (TSL), where the thermal release of holes from these radical ions and their subsequent recombination with electrons leads to the emission of light. researchgate.net

In glassy yttrium aluminoborates, structural defects, which can be characterized by EPR, are linked to photoluminescence. cdmf.org.br EPR measurements on these materials show an almost isotropic signal at g = 2.002, which is characteristic of radical species with a spin state of S = 1/2. cdmf.org.br This signal is attributed to unpaired electrons on oxygen atoms, such as non-bridging oxygens (NBOs), or carbon-related defects like CO₂⁻ radicals. cdmf.org.br The concentration of these paramagnetic centers, and consequently the photoluminescence intensity, can be influenced by annealing conditions. cdmf.org.br

The formation of defects can also be a consequence of doping. For instance, in yttrium-doped barium zirconate, a related perovskite oxide, the enthalpy of formation is influenced by lattice distortions due to the size difference between yttrium and zirconium ions and the formation of vacancies. cdmf.org.br At higher dopant concentrations, defect clustering can occur, which is corroborated by thermodynamic data and changes in Raman spectra. cdmf.org.br

Formation of Hole Trapped Radicals (e.g., BO₃²⁻, O₂⁻)

The exposure of Yttrium Orthoborate (YBO₃) to ionizing radiation, such as gamma rays, leads to the formation of paramagnetic defect centers, prominently including hole-trapped radicals. These defects, which are essentially localized regions of electronic charge deficiency, have been extensively studied through techniques like Electron Paramagnetic Resonance (EPR) and Thermally Stimulated Luminescence (TSL). The primary hole-trapped radicals identified in irradiated YBO₃ are the borate radical (BO₃²⁻) and the superoxide (B77818) radical (O₂⁻). cambridge.orgresearchgate.net

The formation of these radicals is a consequence of the interaction of high-energy radiation with the crystal lattice. Ionization of the lattice creates electron-hole pairs. While some of these pairs recombine, others can be trapped at pre-existing defects or create new ones. In the case of hole trapping, an electron is ejected from its normal position, and the resulting "hole" becomes localized on a specific atomic or molecular entity within the crystal structure.

In Yttrium Orthoborate, the fundamental building blocks of the borate network are the planar BO₃³⁻ triangular units. researchgate.net When a hole is trapped by one of these units, a BO₃²⁻ radical is formed. The formation of the O₂⁻ radical is believed to occur at oxygen-rich sites or vacancies within the lattice.

The identification and characterization of these radicals are primarily accomplished through EPR spectroscopy. EPR is a powerful technique that detects the presence of unpaired electrons, such as those in radical species. The EPR spectrum provides information about the electronic structure and local environment of the paramagnetic center. For instance, the O₂⁻ radical in YBO₃ has been identified by its characteristic axial symmetry in the EPR spectrum. researchgate.net

The stability of these hole-trapped radicals is temperature-dependent. As the temperature of the irradiated material is increased, the trapped holes can be thermally released. This process is observed in TSL studies, where the irradiated material is heated, and the emitted light (luminescence) is measured as a function of temperature. The resulting TSL glow curve exhibits peaks at specific temperatures that correspond to the release of trapped charge carriers.

In europium-doped Yttrium Orthoborate (YBO₃:Eu³⁺), a correlation has been established between the thermal destruction of the BO₃²⁻ and O₂⁻ radicals and the appearance of TSL glow peaks. cambridge.orgresearchgate.net Studies have shown two primary glow peaks, a weaker one at approximately 390 K and a more intense one around 550 K. cambridge.orgresearchgate.net The reduction in the EPR signal intensity of the O₂⁻ radical coincides with the lower temperature TSL peak, while the disappearance of the BO₃²⁻ radical signal is associated with the higher temperature peak. cambridge.orgresearchgate.net This indicates that the thermal energy at these temperatures is sufficient to release the trapped holes from their respective radical centers.

The released holes can then recombine with trapped electrons, often at impurity sites. In the case of YBO₃:Eu³⁺, the energy released from this recombination process excites the Eu³⁺ ions, which then de-excite by emitting light, resulting in the observed thermoluminescence. cambridge.org

The following table summarizes the key characteristics of the hole-trapped radicals observed in Yttrium Orthoborate:

Radical SpeciesFormation MechanismAssociated TSL Peak Temperature (in YBO₃:Eu³⁺)EPR g-values (for O₂⁻)
BO₃²⁻ Hole trapping by a BO₃³⁻ unit~550 K cambridge.orgresearchgate.netNot explicitly detailed in the search results.
O₂⁻ Hole trapping at oxygen-rich sites/vacancies ~390 K cambridge.orgresearchgate.netg∥ ≈ 2.0295, g⊥ ≈ 2.0039 researchgate.net

It is important to note that while the general formation mechanism and the link to TSL are well-established, the precise crystallographic location of these radical centers within the YBO₃ lattice is a subject of ongoing research. Further computational and advanced experimental studies are needed to provide a more definitive model of these defects at the atomic level.

Comprehensive Spectroscopic Investigations of Yttrium Orthoborate Systems

Vibrational Spectroscopy

Vibrational spectroscopy provides fundamental insights into the molecular structure and bonding within a material. For yttrium orthoborate, Raman and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools to probe the vibrational modes of its constituent bonds, particularly the borate (B1201080) groups.

Raman Spectroscopy for B-O Bond Stretching and Bending Modes

Raman spectroscopy is instrumental in identifying the stretching and bending modes of the B-O bonds within the yttrium orthoborate lattice. acad-pub.com Studies have utilized Raman spectra to observe these characteristic vibrations. acad-pub.com The spectra typically reveal information about the arrangement of the borate ions, distinguishing between different structural configurations. For instance, the presence of specific Raman peaks can confirm the existence of isolated trigonal [BO₃]³⁻ groups or more complex structures like [B₃O₉]⁹⁻ rings. mdpi.com The analysis of these modes helps in understanding the local symmetry and coordination of the boron atoms within the crystal structure.

Raman Shift (cm⁻¹)Vibrational Mode AssignmentReference
585 - 635In-plane BO₃ vibrations researchgate.net
690 - 810Out-of-plane bending of BO₃ groups researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Anionic Group Identification and Structural Changes

FTIR spectroscopy complements Raman analysis by providing detailed information about the infrared-active vibrational modes. It is particularly effective in identifying the anionic groups present in the material and detecting structural changes that may occur due to synthesis conditions or doping. mdpi.comresearchgate.net

In yttrium orthoborate, FTIR spectra clearly indicate the presence of [B₃O₉]⁹⁻ groups through strong bands observed between approximately 862 and 1078 cm⁻¹. mdpi.com Specific assignments within this range include:

~1078 cm⁻¹: Terminal B-O stretching. mdpi.com

873 and 920 cm⁻¹: Ring stretching modes of the borate network. mdpi.com

~710 cm⁻¹: Bending vibrations of the B-O-B bond. mdpi.com

Furthermore, FTIR can reveal the presence of other functional groups or impurities. For example, a broad peak around 3217 cm⁻¹ is attributed to the O-H stretching of hydroxyl groups, indicating the presence of absorbed water. mdpi.com A strong band at approximately 570 cm⁻¹ is characteristic of the Y-O bond in yttrium oxide, which can be present as a separate phase or as part of the yttrium borate structure. mdpi.com The technique is also sensitive to structural modifications induced by factors such as excess boric acid during synthesis, which can lead to changes in the borate network. mdpi.comresearchgate.net

Wavenumber (cm⁻¹)AssignmentReference
~3217O-H stretching in hydroxyl groups mdpi.com
~1078Terminal B-O stretching mdpi.com
920Ring stretching modes mdpi.com
873Ring stretching modes mdpi.com
~710Bending vibrations of B-O-B bond mdpi.com
~570Y-O in Y₂O₃ mdpi.com

Electronic and Luminescence Spectroscopy

The electronic and luminescent properties of yttrium orthoborate, particularly when doped with rare-earth ions, are of significant interest for applications in lighting and displays. Photoluminescence spectroscopy is a key technique for characterizing these properties.

Photoluminescence (PL) Excitation and Emission Spectral Analysis

Photoluminescence (PL) studies involve exciting the material with a specific wavelength of light and analyzing the emitted light spectrum. This provides information about the electronic energy levels and the efficiency of the luminescence process.

For europium-doped yttrium orthoborate (YBO₃:Eu³⁺), the excitation spectrum, monitored at an emission wavelength of 591 nm, shows a strong, broad band centered around 245 nm. aip.org This is attributed to the charge transfer state (CTS) from the oxygen ligands to the Eu³⁺ ion. aip.org Weaker, sharp peaks are also observed between 280 nm and 480 nm, corresponding to the direct f-f transitions within the Eu³⁺ ion's 4f⁶ electron configuration. aip.org

Upon excitation, YBO₃:Eu³⁺ exhibits characteristic emission peaks corresponding to transitions from the excited ⁵D₀ level to the ⁷Fⱼ (where J = 0, 1, 2, 3, 4) levels of the Eu³⁺ ion. mdpi.comaip.org The most prominent emissions are typically in the orange-red region of the spectrum. aip.org The relative intensities of these emission peaks can be influenced by the synthesis method and the concentration of the dopant. mdpi.com

Characterization of Green, Blue-Indigo, Orange-Red Emission Bands

While europium doping leads to orange-red emission, other dopants can produce different colors. For instance, manganese and iron-doped yttrium orthoborate have been shown to exhibit green and blue-indigo emission bands. acad-pub.comgrafiati.com Cerium-activated yttrium aluminum borates can show emission peaks in the near-UV (around 390 nm), deep blue (410-440 nm), and light blue (around 490 nm) regions. cambridge.org

The specific emission characteristics are highly dependent on the dopant ion and its local environment within the host lattice. For YBO₃:Eu³⁺, the key emission bands are:

Orange Emission (~591 nm): This corresponds to the ⁵D₀ → ⁷F₁ magnetic-dipole transition. mdpi.comaip.org

Red Emission (~610-627 nm): This arises from the ⁵D₀ → ⁷F₂ electric-dipole transition. mdpi.comaip.orgnih.gov The intensity of this transition is sensitive to the local symmetry of the Eu³⁺ ion. mdpi.com

The ratio of the red to orange emission intensity (R/O) is a critical parameter for applications requiring high color purity. mdpi.com

DopantEmission ColorWavelength (nm)TransitionReference
Eu³⁺Orange~591⁵D₀ → ⁷F₁ mdpi.comaip.org
Eu³⁺Red~610-627⁵D₀ → ⁷F₂ mdpi.comaip.orgnih.gov
Mn/FeGreen, Blue-IndigoNot specifiedNot specified acad-pub.comgrafiati.com
Ce³⁺Near-UV~390Not specified cambridge.org
Ce³⁺Deep Blue410-440Not specified cambridge.org
Ce³⁺Light Blue~490Not specified cambridge.org
Quantum Yield and Luminescence Efficiency Studies

The quantum yield (QY) is a measure of the efficiency of the photoluminescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum yields are desirable for practical applications.

For YBO₃:Eu³⁺, the quantum yield has been found to be dependent on the excitation wavelength. aip.org For instance, a quantum yield of 76% has been reported under excitation at 245 nm. aip.org At other excitation wavelengths, such as 303, 329, 345, 380, 394, and 465 nm, the quantum yields were measured to be 20%, 25%, 76%, 30%, 50%, and 22%, respectively. aip.org

In other systems, such as Tb³⁺ and Eu³⁺ co-doped sodium yttrium borate, a high quantum yield of 83.5% has been achieved. iaea.orgepa.gov Furthermore, glassy yttrium aluminum borate powders have shown an impressive internal quantum yield of up to 91% under 365 nm LED excitation. researchgate.net These studies highlight the potential for optimizing the luminescence efficiency of yttrium borate-based phosphors through careful selection of dopants, co-dopants, and host material composition.

MaterialExcitation Wavelength (nm)Quantum Yield (%)Reference
YBO₃:Eu³⁺24576 aip.org
YBO₃:Eu³⁺30320 aip.org
YBO₃:Eu³⁺32925 aip.org
YBO₃:Eu³⁺34576 aip.org
YBO₃:Eu³⁺38030 aip.org
YBO₃:Eu³⁺39450 aip.org
YBO₃:Eu³⁺46522 aip.org
Na₃Y(BO₃)₂:Tb³⁺, Eu³⁺Not specified83.5 iaea.orgepa.gov
Glassy Yttrium Aluminum Borate365up to 91 (internal) researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the identification and characterization of paramagnetic species, such as radical ions, in solid-state materials. uni-freiburg.de In studies of gamma-irradiated Eu³⁺-doped yttrium orthoborate, EPR has been instrumental in identifying the hole-trapped centers that are crucial to the Thermally Stimulated Luminescence (TSL) mechanism. cambridge.org

The room-temperature EPR spectrum of irradiated YBO₃:Eu³⁺ reveals the presence of two distinct radical species. researchgate.netresearchgate.net

O₂⁻ Radical: The first radical is identified as an O₂⁻ species. It exhibits an EPR signal with axial symmetry and no hyperfine structure. The measured g-values are g|| = 2.0295 and g⊥ = 2.0039. researchgate.net

BO₃²⁻ Radical: The second radical is identified as the borate radical, BO₃²⁻. cambridge.orgresearchgate.net

Temperature-dependent EPR studies confirm the identity and thermal stability of these radicals. As the irradiated sample is heated, the EPR signal intensities of these radicals decrease drastically at specific temperatures. researchgate.net The signal for the O₂⁻ radical diminishes in the 380–400 K range, while the signal for the BO₃²⁻ radical is destroyed in the 530–560 K range. researchgate.net This thermal destruction corresponds directly with the temperatures of the two TSL glow peaks (390 K and 550 K), providing strong evidence that the release of holes from these two radicals is the trigger for the observed TSL emission. researchgate.netcambridge.orgresearchgate.net The absence of an EPR signal for Eu²⁺ suggests that the primary mechanism involves the recombination of holes released from these radical ions with trapped electrons, followed by energy transfer to Eu³⁺. cambridge.org

Table 4: EPR Parameters for Radical Ions in Gamma-Irradiated YBO₃:Eu³⁺ | Radical Ion | g-values | Symmetry | Source | | :--- | :--- | :--- | :--- | | O₂⁻ | g|| = 2.0295, g = 2.0039 | Axial | researchgate.net | | BO₃²⁻ | Not specified | - | cambridge.orgresearchgate.net |

EPR spectroscopy is exceptionally sensitive to the local environment of a paramagnetic dopant ion, making it an essential tool for determining the ion's site symmetry within the host crystal lattice and for analyzing the resulting crystal field splittings. researchgate.netresearchgate.net

In yttrium borate systems, such as YBO₃ and the related yttrium aluminum borate (YAB, YAl₃(BO₃)₄), dopant ions typically substitute for the host cations. In YAB, there are two primary substitution sites: the Y³⁺ site and the Al³⁺ site. The Y³⁺ ion is located at a site with D₃ symmetry, while the Al³⁺ ion is in a distorted octahedron with C₂ site symmetry. nih.govepj.org EPR spectra can distinguish which site a dopant occupies. For example, EPR studies of YAB doped with Ce³⁺, Er³⁺, and Yb³⁺ show spectra with axial symmetry, which is characteristic of the D₃ symmetry of the Y³⁺ site, indicating that these rare-earth ions replace yttrium in the lattice. researchgate.net In contrast, Cu²⁺ dopants in YAB have been found to substitute for Al³⁺ at the C₂ symmetry sites. epj.org

In YBO₃, low-temperature, high-resolution spectroscopy combined with point group selection rules suggests a two-site model for Eu³⁺ dopants. The Eu³⁺ ions are accommodated in two distinct environments with Cᵢ and C₁ symmetry. acs.org The hexagonal structure of YBO₃ also features a Y³⁺ site with S₆ point symmetry, which is often occupied by dopants like Eu³⁺. mdpi.com

The analysis of EPR spectra provides quantitative data in the form of g-tensor and hyperfine tensor (Ã) values. researchgate.net Furthermore, the temperature dependence of EPR linewidths can reveal information about relaxation processes and energy level separations. For Ce³⁺ in YAB, broadening of the EPR line with temperature indicates an Orbach relaxation process, from which the energy of the first excited crystal field level of the ground state was determined to be 270 ± 16 cm⁻¹. researchgate.net This result is in excellent agreement with high-resolution optical emission measurements. researchgate.net For more complex systems, advanced methods like the superposition model (SPM) are applied to the EPR data to predict zero-field splitting parameters (ZFSPs) and crystal field parameters (CFPs), allowing for a detailed analysis of structural distortions at the dopant sites. researchgate.net

Table 5: Dopant Ion Site Symmetries in Yttrium Borate Hosts Determined by EPR

Host Material Dopant Ion Substitution Site Site Symmetry Source
YAl₃(BO₃)₄ Ce³⁺, Er³⁺, Yb³⁺ Y³⁺ D₃ (Axial) researchgate.net
YAl₃(BO₃)₄ Cu²⁺ Al³⁺ C₂ epj.org
YBO₃ Eu³⁺ Y³⁺ S₆ mdpi.com
YBO₃ Eu³⁺ Y³⁺ Cᵢ and C₁ acs.org
YGa₃(BO₃)₄ Cr³⁺ Ga³⁺ C₂ researchgate.net

Spin-Lattice Relaxation Rate Studies

Spin-lattice relaxation is a fundamental process in magnetic resonance, describing the mechanism by which a perturbed nuclear or electron spin system returns to thermal equilibrium with its surrounding environment, the "lattice." wikipedia.orgwikipedia.org This process is characterized by the spin-lattice relaxation time, T₁, which is the time constant for the exponential recovery of the longitudinal component of magnetization. wikipedia.orgorganicchemistrydata.org The relaxation rate (1/T₁) is crucial as it governs the temperature range at which magnetic resonance phenomena can be observed and influences the line width of the spectral signals. organicchemistrydata.orgillinois.edu

The exchange of energy between the spin system and the lattice phonons occurs through several distinct mechanisms, primarily the direct, Raman, and Orbach processes. illinois.edu

Direct Process: Involves the emission or absorption of a single phonon with an energy that exactly matches the energy difference between the spin states.

Raman Process: A two-phonon mechanism where a phonon is scattered inelastically by the spin, with the energy difference between the incident and scattered phonons corresponding to the spin transition energy.

Orbach Process: A two-phonon process that occurs via an intermediate, real electronic state of the paramagnetic ion. A spin is excited to this higher-energy state by absorbing a phonon, and then returns to the lower spin level by emitting a second phonon.

While detailed quantitative T₁ relaxation data for Yttrium(3+) orthoborate (YBO₃) is not extensively documented in the literature, studies on analogous rare-earth doped borate crystals provide insight into the operative relaxation mechanisms. For instance, in single crystals of Yttrium Aluminium Borate (YAl₃(BO₃)₄) doped with Cerium (Ce³⁺), the broadening of the Electron Paramagnetic Resonance (EPR) linewidth with increasing temperature was attributed to an Orbach relaxation process. researchgate.net The analysis indicated that the relaxation proceeded through an excited crystal field level of the Ce³⁺ ion located approximately 270 ± 16 cm⁻¹ above the ground state. researchgate.net Such studies are vital as high relaxation rates at elevated temperatures can lead to significant line broadening, potentially rendering the EPR signal undetectable. illinois.edu

EPR investigations on doped YBO₃ have successfully identified various paramagnetic centers, such as those induced by uranium doping, which include O₂⁻ radical ions and electron-trapped defect centers. researchgate.net However, these studies have primarily focused on identifying the species and their role in luminescence mechanisms rather than quantifying their spin-lattice relaxation dynamics. researchgate.net The challenge in these measurements is often the presence of inhomogeneous broadening, where variations in the local crystal field obscure the effects of spin-lattice relaxation, as observed in studies of similar complex oxides. arxiv.org

Relaxation Mechanism Description Phonon Interaction
Direct Process A spin transitions between energy levels by emitting or absorbing a single phonon corresponding to the transition energy. One-phonon
Raman Process A spin transition occurs via the inelastic scattering of a phonon. The energy difference between the incoming and outgoing phonons matches the spin transition energy. Two-phonon (inelastic scattering)
Orbach-Aminov Process A spin is excited to a real intermediate electronic state by one phonon, followed by de-excitation and the emission of a second phonon. This is highly temperature-dependent. Two-phonon (resonant)

Mechanistic Studies of Phase Transitions in Yttrium Orthoborate

Identification of Low- and High-Temperature Polymorphous Forms

Yttrium orthoborate is known to exist in two primary polymorphous forms: a low-temperature (LT) phase and a high-temperature (HT) phase. researchgate.net Both forms are related to the vaterite structure type, a metastable polymorph of calcium carbonate. geoscienceworld.org The low-temperature modification is the stable form at ambient conditions. Upon heating, it undergoes a transformation to the high-temperature phase. researchgate.net

The high-temperature form of yttrium orthoborate has been identified as having a monoclinic crystal structure. researchgate.net The structural distinction between the two polymorphs lies significantly in the arrangement of the borate (B1201080) anions. In the low-temperature phase, the borate groups are condensed into boroxol rings, specifically [B₃O₉]⁹⁻. researchgate.netmdpi.com In contrast, the high-temperature form is characterized by the presence of discrete, isolated triangular [BO₃]³⁻ units. researchgate.netmdpi.com

The identification and characterization of these phases are typically carried out using techniques such as X-ray diffraction (XRD) and thermal analysis methods. researchgate.net

Reversible Phase Transitions and Thermal Hysteresis Phenomena

The transformation between the low-temperature and high-temperature phases of yttrium orthoborate is a reversible process. researchgate.net This means that upon cooling, the high-temperature form reverts to the low-temperature structure. However, this reversible transition is accompanied by a pronounced thermal hysteresis. researchgate.net

Thermal hysteresis is a phenomenon where the temperature at which the phase transition occurs upon heating is different from the temperature at which the reverse transition occurs upon cooling. For yttrium orthoborate, this hysteresis is notably large. Differential thermal analysis (DTA) experiments conducted at a heating and cooling rate of 10 K/min show the onset of the endothermic peak (LT → HT transition) at approximately 981.2°C during heating, and the onset of the exothermic peak (HT → LT transition) at around 575.6°C during cooling. researchgate.net This results in a significant hysteresis of 406 K under these specific experimental conditions. researchgate.net

The true thermodynamic transition temperatures, devoid of kinetic influences, can be estimated by extrapolating the onset temperatures from various heating and cooling rates to a rate of zero. researchgate.net Such analysis has determined the transition temperature for the heating cycle to be 986.8°C and for the cooling cycle to be 596.5°C, resulting in a true thermal hysteresis of 390.3 K. researchgate.net This large hysteresis indicates a substantial kinetic barrier to the phase transformation. researchgate.net

Kinetic Analysis of Phase Transformations

The kinetics of the phase transformations in yttrium orthoborate have been investigated to understand the energy barriers and the influence of experimental conditions on the transition temperatures.

Differential thermal analysis is a key technique used to study the phase transitions in YBO₃. DTA measurements confirm the reversible nature of the transition by showing an endothermic peak upon heating and an exothermic peak upon cooling. researchgate.net The enthalpy change (reaction enthalpy) associated with the low-temperature to high-temperature phase transition has been calculated from the peak area in DTA curves to be approximately 12.1 ± 1.3 kJ/mol. researchgate.net

DTA experiments performed at various heating and cooling rates reveal a clear dependence of the peak temperatures on these rates, which is a characteristic feature of a kinetically controlled process. researchgate.net

To quantify the kinetic barrier of the phase transition, the Kissinger method can be applied to the DTA data obtained at different heating rates. researchgate.net This method allows for the determination of the apparent activation energy (Eₐ) for the transformation.

The Kissinger equation is given by: ln(β/Tₚ²) = -Eₐ/(R·Tₚ) + constant

where:

β is the heating rate

Tₚ is the peak temperature of the DTA curve

R is the gas constant

By plotting ln(β/Tₚ²) against 1/Tₚ for a series of experiments with different heating rates, the apparent activation energy can be calculated from the slope of the resulting straight line.

For the phase transformation in yttrium orthoborate, the kinetic analysis using the Kissinger method has yielded the following apparent activation energies researchgate.net:

Heating (LT → HT transition): ~1386 kJ/mol

Cooling (HT → LT transition): ~568 kJ/mol

The significant difference between the activation energies for the heating and cooling processes further explains the large thermal hysteresis observed in the system. researchgate.net The higher energy barrier for the forward reaction (heating) compared to the reverse reaction (cooling) is related to the substantial structural reorganization required. researchgate.net

Table 1: Apparent Activation Energies for Yttrium Orthoborate Phase Transition

Transition Direction Apparent Activation Energy (kJ/mol)
Heating (LT → HT) 1386

The observed transition temperatures in yttrium orthoborate are not fixed values but are influenced by the material's thermal history and the heating/cooling rates used during measurement. researchgate.net The "thermal history" refers to the previous thermal treatments the sample has undergone, such as the number of heating and cooling cycles. researchgate.net

As established through DTA investigations, the onset temperatures of the phase transition peaks shift to higher temperatures with increasing heating rates and to lower temperatures with increasing cooling rates. researchgate.net This dependence is a direct consequence of the kinetic nature of the transformation. At faster rates, the system requires more "overheating" or "undercooling" to overcome the activation energy barrier for the transition to occur. researchgate.net An empirical linear relationship has been found between the onset temperature of the phase transition peak and the natural logarithm of the heating rate plus one (ln(b+1)). researchgate.net

Table 2: Effect of Heating/Cooling Rate on DTA Peak Positions for YBO₃

Rate (K/min) Heating Onset (°C) Cooling Onset (°C)
1 946.9 661.1
2.5 960.9 638.1
5 970.6 610.1
10 981.2 575.6

Structural Reorganization during Phase Transitions

The phase transition between the low- and high-temperature forms of yttrium orthoborate involves a significant reorganization of the crystal structure, particularly concerning the borate anions. researchgate.net

The core of this structural change is the transformation of the borate group's configuration researchgate.net:

In the low-temperature phase , the structure is characterized by the presence of condensed, ring-like borate groups, specifically [B₃O₉]⁹⁻ rings (boroxol rings). researchgate.netmdpi.com

During the transition to the high-temperature phase , these boroxol rings are broken. mdpi.com The resulting structure contains discrete, planar triangular [BO₃]³⁻ units. researchgate.netmdpi.com

This transformation from a condensed ring structure to one with isolated anionic groups represents a fundamental change in the covalent bonding within the borate sublattice. researchgate.net This significant structural rearrangement is responsible for the large activation energy barrier and the pronounced thermal hysteresis observed during the phase transition. researchgate.net The process can be represented as the reversible fragmentation and reformation of the [B₃O₉]⁹⁻ rings. researchgate.net

Transformation of Borate Groups (e.g., Rings to Triangular Units)

The phase transitions in yttrium orthoborate (YBO₃) involve significant rearrangements of the borate groups. At lower temperatures, YBO₃ exists as a polymorph with a monoclinic crystal structure (space group C2/c). In this phase, the boron atoms are tetrahedrally coordinated with oxygen atoms, forming three-membered B₃O₉ rings.

Upon heating to approximately 1000 °C, a reversible first-order phase transition occurs. This transition leads to a high-temperature modification that also possesses a monoclinic structure with the same C2/c space group. A key feature of this high-temperature form is the transformation of the borate groups. The B₃O₉ rings fragment into discrete, planar triangular BO₃ units. This change in the borate group coordination is a primary mechanism driving the phase transition.

Table 1: Crystallographic Data for Low- and High-Temperature Polymorphs of (Y₀.₉₂Er₀.₀₈)BO₃

ParameterLow-Temperature PolymorphHigh-Temperature Polymorph
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cC2/c
a (Å)11.3138(3)12.2019(3)
b (Å)6.5403(2)7.0671(2)
c (Å)9.5499(2)9.3424(2)
β (°)112.902(1)115.347(1)
Borate GroupB₃O₉ ringsBO₃ triangles
Boron CoordinationTetrahedralTrigonal-planar

Pressure-Induced Structural Phase Transitions and Stability

The behavior of yttrium orthoborate under high pressure has been a subject of investigation, revealing insights into its structural stability and compressibility. High-pressure X-ray diffraction studies on vaterite-type YBO₃ doped with europium (Eu³⁺) have been conducted to determine its equation of state at room temperature.

One study reported a bulk modulus of 329 GPa for YBO₃/Eu³⁺, suggesting a very low compressibility comparable to that of cubic boron nitride. researchgate.net However, this exceptionally high value has been contested. aip.org Subsequent analysis and ab initio calculations have suggested that such a high bulk modulus is inconsistent with the known systematics of related borate compounds. aip.org These calculations propose a more modest bulk modulus in the range of 130–141 GPa. aip.org The discrepancy has been attributed to potential experimental artifacts and challenges in refining structural data from high-pressure experiments, where broad diffraction peaks can complicate analysis. aip.org

Furthermore, research into the broader yttrium-boron-oxygen system under extreme conditions has led to the synthesis of novel, highly condensed yttrium borate phases. For instance, at a pressure of 10 GPa and a temperature of 1573 K, a new yttrium borate with the composition YB₇O₁₂ was synthesized. researchgate.net This compound features a crystal structure built exclusively from corner-sharing BO₄ tetrahedra, representing a high degree of condensation. researchgate.net

Table 2: Reported Bulk Moduli for Yttrium Orthoborate and Related Compounds

CompoundReported Bulk Modulus (B₀) in GPa (Experimental)Calculated Bulk Modulus (B₀) in GPa (ab initio)
YBO₃/Eu³⁺329 researchgate.net130–141 aip.org
GdBO₃321 researchgate.net~130–141 aip.org
EuBO₃167 researchgate.net~130–141 aip.org

Doping Strategies and Tailoring of Optical and Functional Properties

Rare Earth Ion Doping (Ln³⁺) for Luminescent Applications

Doping with trivalent rare earth ions is a primary method for activating and optimizing the luminescence in YBO₃. The YBO₃ lattice serves as an excellent host due to its stable structure and efficient energy transfer to the dopant ions. aip.org The choice of the specific lanthanide ion allows for the generation of light across the visible spectrum, from blue and green to orange and red.

Europium (Eu³⁺) is a premier activator for achieving strong red emission in the YBO₃ host. researchgate.netresearchgate.net This property makes YBO₃:Eu³⁺ a critical component in lighting and display technologies, as well as for use in security inks where its distinct orange-red fluorescence under UV excitation is a valuable anti-counterfeiting feature. aip.org

The luminescence of Eu³⁺ in YBO₃ is characterized by sharp emission peaks resulting from its 4f-4f electronic transitions. mdpi.com The most prominent emissions are the ⁵D₀ → ⁷F₁ transition, typically observed around 591 nm (orange-red), and the ⁵D₀ → ⁷F₂ transition, which occurs at approximately 611-620 nm (red). researchgate.netresearchgate.net The intensity ratio of these peaks can provide information about the local crystal environment of the Eu³⁺ ion. mdpi.com

Excitation of YBO₃:Eu³⁺ phosphors can be achieved through a broad charge transfer band (CTB) between O²⁻ and Eu³⁺ in the UV region (around 230-280 nm), or via direct excitation of the Eu³⁺ f-f transition levels at longer wavelengths, such as 395 nm (⁷F₀ → ⁵L₆) and 465 nm (⁷F₀ → ⁵D₂). researchgate.netscientific.net The efficiency of these phosphors is influenced by factors such as synthesis method and dopant concentration. mdpi.com As the concentration of Eu³⁺ increases, the luminescence lifetime tends to decrease due to concentration quenching, a phenomenon where non-radiative energy transfer occurs between neighboring Eu³⁺ ions. researchgate.netscientific.netnih.gov Studies have shown the lifetime of the ⁵D₀ level can decrease from 2.74 ms (B15284909) to 0.86 ms as concentration increases. researchgate.netscientific.net

Table 1: Luminescent Properties of Eu³⁺ in Yttrium Orthoborate

PropertyWavelength / ValueTransition
Excitation (CTB)~230 - 280 nmO²⁻-Eu³⁺ Charge Transfer
Excitation (f-f)~395 nm⁷F₀ → ⁵L₆
Excitation (f-f)~465 nm⁷F₀ → ⁵D₂
Orange-Red Emission~591 nm⁵D₀ → ⁷F₁
Red Emission~611 - 620 nm⁵D₀ → ⁷F₂
Lifetime Decrease2.74 ms to 0.86 msWith increasing concentration

Terbium (Tb³⁺) doping in yttrium orthoborate results in a characteristic bright green luminescence. This emission originates primarily from the ⁵D₄ → ⁷F₅ transition of the Tb³⁺ ion, which is observed at a wavelength of approximately 541-544 nm. rsc.orgresearchgate.net This makes YBO₃:Tb³⁺ a suitable phosphor for applications requiring green light.

Beyond its role as a direct emitter, Tb³⁺ is significantly involved in energy transfer processes, acting as both an acceptor and a donor (sensitizer). When co-doped with a sensitizer (B1316253) like Cerium (Ce³⁺), the Tb³⁺ emission can be greatly enhanced. researchgate.net The Ce³⁺ ion efficiently absorbs UV energy and non-radiatively transfers it to the Tb³⁺ ion, which then emits its characteristic green light. researchgate.net This Ce³⁺ → Tb³⁺ energy transfer mechanism has been identified as a dipole-dipole interaction. researchgate.net

Tb³⁺ can also act as a sensitizer for other ions. For instance, in Tb³⁺-Yb³⁺ co-doped systems, Tb³⁺ can transfer energy to Yb³⁺, a process known as quantum cutting or downconversion, where one higher-energy photon absorbed by Tb³⁺ can result in the emission of two lower-energy photons from two neighboring Yb³⁺ ions. researchgate.netiaea.org Conversely, a cooperative upconversion process can occur where two excited Yb³⁺ ions transfer their energy to one Tb³⁺ ion, resulting in green emission from the Tb³⁺ ion under near-infrared excitation. mdpi.com

Dysprosium (Dy³⁺) is a unique activator ion because its emission spectrum in the YBO₃ host covers both the blue and yellow regions of the visible spectrum. rsc.org This dual-band emission makes Dy³⁺-doped phosphors particularly interesting for generating white light from a single dopant in a single host material. researchgate.net

The primary emissions from Dy³⁺ correspond to two specific electronic transitions:

Blue Emission: The ⁴F₉/₂ → ⁶H₁₅/₂ transition results in blue light, typically observed around 485 nm. rsc.orgrsc.org

Yellow Emission: The ⁴F₉/₂ → ⁶H₁₃/₂ transition produces a strong yellow emission at approximately 578 nm. rsc.orgrsc.org

By carefully balancing the intensities of these blue and yellow emissions, a near-white light can be achieved. researchgate.net The relative intensity of the blue and yellow bands can be influenced by the concentration of Dy³⁺ and the presence of other co-dopants. Furthermore, Dy³⁺ can participate in energy transfer schemes. For example, in tri-doped YBO₃:Tb³⁺, Eu³⁺, Dy³⁺ systems, energy transfer can occur from Dy³⁺ to Tb³⁺ and subsequently to Eu³⁺, allowing for tunable white light by combining the blue, green, yellow, and red emissions from the different ions. rsc.org

Table 2: Key Emission Peaks of Dy³⁺ in Yttrium Orthoborate for White Light Generation

Emission ColorWavelengthTransition
Blue~485 nm⁴F₉/₂ → ⁶H₁₅/₂
Yellow~578 nm⁴F₉/₂ → ⁶H₁₃/₂

Cerium (Ce³⁺) plays a crucial role in YBO₃ not typically as a primary light emitter, but as an efficient sensitizer. Its function is to absorb excitation energy, usually in the UV or near-UV range, and then transfer this energy non-radiatively to an activator ion, thereby enhancing the activator's luminescence. researchgate.net This process is highly effective due to the broad and strong absorption bands of Ce³⁺ arising from its allowed 4f → 5d transitions. africaresearchconnects.commdpi.com

In YBO₃ co-doped with Ce³⁺ and an activator like Tb³⁺ or Dy³⁺, an efficient energy transfer from Ce³⁺ to the activator is observed. researchgate.netresearchgate.net For instance, when YBO₃:Ce³⁺,Tb³⁺ is excited at a wavelength corresponding to Ce³⁺ absorption, the emission spectrum is dominated by the characteristic green light from Tb³⁺, while the Ce³⁺ emission is significantly reduced or quenched. researchgate.net This indicates a high energy transfer efficiency, which can reach up to 86% in some hosts. researchgate.net The mechanism for this transfer is often a dipole-dipole interaction. researchgate.net

Similarly, Ce³⁺ can sensitize Dy³⁺ emission, enhancing the blue and yellow light output. researchgate.net The ability of Ce³⁺ to absorb UV light and efficiently channel that energy to other rare earth ions makes it a vital component in developing highly efficient phosphors for applications such as solid-state lighting.

The co-doping of yttrium orthoborate with erbium (Er³⁺) and ytterbium (Yb³⁺) is primarily utilized for frequency upconversion luminescence. ull.esresearchgate.net This process involves the conversion of lower-energy infrared or near-infrared (NIR) radiation into higher-energy visible light. Yb³⁺ acts as an efficient sensitizer due to its large absorption cross-section around 980 nm, while Er³⁺ serves as the activator, emitting light in the visible spectrum. nih.govupb.ro

Under 980 nm excitation, the Yb³⁺ ion absorbs the NIR photon and transfers its energy to a nearby Er³⁺ ion. mdpi.com Through a multi-photon process, the Er³⁺ ion is promoted to higher energy levels, from which it relaxes by emitting photons of visible light. researchgate.net In YBO₃:Er³⁺,Yb³⁺, distinct emission bands are observed:

Green Emission: Centered around 545 nm. ull.es

Red Emission: A strong band observed around 650 nm. ull.es

Blue Emission: A weaker band is sometimes seen at approximately 484 nm. ull.es

The mechanism for these emissions typically involves a two-photon absorption process. researchgate.net This upconversion capability makes these materials suitable for applications in bio-imaging, solar cells, and anti-counterfeiting technologies. Furthermore, the temperature-dependent nature of the emission bands from Er³⁺, particularly the ratio of two close-lying green emission levels (²H₁₁/₂ and ⁴S₃/₂), allows for the development of highly sensitive optical temperature sensors. nih.govbohrium.comrsc.org The fluorescence intensity ratio (FIR) technique based on these levels provides a non-contact method for temperature measurement. researchgate.net

Samarium (Sm³⁺) and Gadolinium (Gd³⁺) are also used as dopants in yttrium orthoborate, each serving distinct roles in modifying the material's luminescent properties.

Samarium (Sm³⁺) acts as a luminescent activator, known for its characteristic orange-red emission. When doped into the YBO₃ host, Sm³⁺ exhibits several emission peaks in the visible region, with the most significant one arising from the ⁴G₅/₂ → ⁶H₇/₂ transition. While not as commonly used as Eu³⁺ for red emission, Sm³⁺ provides a different shade of reddish-orange light and can be used in specialized lighting applications or as a component in color-tunable phosphors. researchgate.net

Gadolinium (Gd³⁺) plays a more complex role. While Gd³⁺ itself can emit in the UVB range (~311 nm from the ⁶P₇/₂ → ⁸S₇/₂ transition), its primary utility in YBO₃ phosphors is often as a structural component or an energy transfer mediator. nih.govresearchgate.net Replacing some of the yttrium ions with gadolinium ions to form a (Y,Gd)BO₃ solid solution can improve the luminescence properties of other co-doped activators, like Eu³⁺. researchgate.net This enhancement is attributed to more efficient energy transfer from the host lattice to the activator ion. researchgate.net Gd³⁺ can also facilitate energy transfer between other ions. For example, in systems co-doped with Bi³⁺, an efficient energy transfer from Bi³⁺ to Gd³⁺ can occur, significantly improving the narrow-band UVB emission from Gd³⁺. nih.govresearchgate.net The optimal quantum yield from a Gd³⁺-Bi³⁺ co-doped YBO₃ phosphor can be 75 times higher than that of a singly Gd³⁺-doped one. nih.govresearchgate.net

Neodymium (Nd3+) Doping

Neodymium (Nd3+) is a well-studied dopant in various host materials for applications in solid-state lasers and optical amplification. When incorporated into the (Y,Gd)BO3 host, Nd3+ ions give rise to near-infrared (NIR) emission. The dominant emission peak is observed at approximately 1057 nm, which is attributed to the 4F3/2 → 4I11/2 electronic transition of the Nd3+ ion ias.ac.in. The intensity of this NIR emission can be enhanced by increasing the concentration of Gd3+ in the host lattice, which also correlates with an increase in the grain size of the phosphor material ias.ac.in.

Interactive Data Table: Spectroscopic Properties of Nd3+ in (Y,Gd)BO3

Dopant Host Lattice Emission Peak (nm) Transition

Transition Metal Ion Doping (e.g., Mn, Fe, Cr)

The incorporation of transition metal ions such as manganese (Mn), iron (Fe), and chromium (Cr) into the YBO3 lattice introduces new optical and magnetic functionalities.

Manganese (Mn2+) and Iron (Fe2+) Doping: Doping YBO3 with Mn2+ and Fe2+ has been shown to produce distinct luminescence characteristics. Fe2+-doped YBO3 exhibits emissions in the blue-indigo region of the spectrum, with peaks observed at 412 nm, 438 nm, and 454 nm semanticscholar.org. In contrast, Mn2+ doping results in a green emission band spanning from 500 nm to 630 nm, which is assigned to the 6A1g(6S) → 4T1g(4G) transition of the Mn2+ ion semanticscholar.org.

Beyond their optical properties, doping with these transition metals significantly alters the electronic and magnetic properties of YBO3. The introduction of Mn2+ and Fe2+ lowers the direct bandgap of the material from 5.81 eV for undoped π-YBO3 to 1.47 eV and 2.07 eV, respectively semanticscholar.org. Furthermore, these doped samples exhibit interesting magnetic behaviors, displaying both antiferromagnetic and ferromagnetic properties at low temperatures (5 K) semanticscholar.org.

Chromium (Cr3+) Doping: In the closely related yttrium gadolinium borate (B1201080) (Y0.50Gd0.50BO3) host, doping with Cr3+ ions leads to a red luminescence band at approximately 715 nm ias.ac.in. Similar to Mn2+ and Fe2+ doping, increasing the concentration of Cr3+ results in a reduction of the optical bandgap, with values decreasing from 3.50 eV in the undoped material to 2.84 eV and 2.50 eV for doped samples ias.ac.in.

Interactive Data Table: Optical and Electronic Properties of Transition Metal-Doped YBO3

Dopant Host Lattice Emission Color Emission Peak(s) (nm) Transition Direct Bandgap (eV)
Mn2+ π-YBO3 Green 500-630 6A1g(6S) → 4T1g(4G) 1.47
Fe2+ π-YBO3 Blue-Indigo 412, 438, 454 - 2.07

Host Lattice Substitution and Site Occupation Preferences

The crystal structure of YBO3 provides different local environments, or site symmetries, for the Y3+ ions. High-resolution emission spectroscopy has revealed that when Eu3+ is doped into YBO3, it can occupy at least two distinct crystallographic sites with different symmetries, namely C1 and Ci researchgate.net. The local symmetry of the dopant ion's environment has a profound impact on its spectroscopic properties, as it influences the selection rules for electronic transitions. The number of observed Stark components in the emission spectrum of an ion like Eu3+ increases as the site symmetry decreases researchgate.net. This sensitivity makes Eu3+ a valuable structural probe to investigate the local crystallographic environment within the host material researchgate.net. The contributions of magnetic dipole (e.g., 5D0 → 7F1) and electric dipole (e.g., 5D0 → 7F2) transitions of Eu3+ are particularly sensitive to the local symmetry, which can affect the color purity of the emitted light strath.ac.uk.

Energy Transfer Mechanisms Between Co-Dopants

In co-doped YBO3, energy transfer between different dopant ions can occur, leading to enhanced or modified luminescence. This process, known as sensitization, involves one ion (the sensitizer) absorbing energy and then transferring it non-radiatively to another ion (the activator), which then emits light.

Tb3+ to Eu3+ Energy Transfer: The sensitization of Eu3+ emission by Tb3+ is a well-known process in various borate hosts. In this mechanism, the Tb3+ ion acts as the sensitizer, absorbing excitation energy and then transferring it to the Eu3+ ion, which then luminesces. This energy transfer is non-radiative and can be inferred from the increase in the decay rate of the Tb3+ emission when the material is co-doped with Eu3+ semanticscholar.org.

Ce3+ to Tb3+ Energy Transfer: An efficient energy transfer from Ce3+ to Tb3+ has been observed in YBO3. The efficiency of this process has been estimated to be as high as 86% and is believed to occur through dipole-dipole interactions lmpv.nl. This sensitization allows for the strong green emission of Tb3+ to be achieved by exciting the Ce3+ ions in the ultraviolet range.

Ce3+ to Eu3+ Energy Transfer: Direct energy transfer from Ce3+ to Eu3+ in borate hosts can be problematic. In some borate compounds, such as Na3Y(BO3)2, there is no clear evidence of this energy transfer occurring acs.org. This is often due to a competing process known as metal-to-metal charge transfer (MMCT) quenching, where the formation of a Ce4+-Eu2+ charge transfer state leads to non-radiative decay. However, a potential pathway for Ce3+ to sensitize Eu3+ emission is through the use of a "bridge" ion. An energy transfer mechanism of Ce3+ → Tb3+ → Eu3+ has been demonstrated in other hosts like Y2SiO5. In this scheme, Ce3+ first transfers its energy to Tb3+, which then transfers it to Eu3+, leading to the characteristic red emission of Eu3+. This multi-step process can bypass the quenching issues associated with direct Ce3+-Eu3+ interaction.

Interactive Data Table: Energy Transfer Processes in YBO3 and Related Borates

Sensitizer Activator Host System Transfer Efficiency Mechanism
Tb3+ Eu3+ Borate glasses - Non-radiative
Ce3+ Tb3+ YBO3 ~86% Dipole-dipole
Ce3+ Eu3+ Na3Y(BO3)2 Not observed -

Concentration Quenching Phenomena

Concentration quenching refers to the decrease in luminescence intensity and lifetime of a dopant ion as its concentration in a host material surpasses an optimal level. This reduction in quantum yield is primarily due to non-radiative energy transfer processes that become increasingly probable as the average distance between dopant ions decreases. In Yttrium(3+) orthoborate, as with other phosphor hosts, the interplay of dopant concentration, host lattice structure, and the nature of the dopant ion dictates the onset and severity of quenching.

The primary mechanisms driving concentration quenching are non-radiative energy transfer processes, which can occur through several pathways:

Cross-Relaxation: This is a significant quenching mechanism where an excited dopant ion transfers part of its energy to a neighboring, unexcited identical ion. This results in both ions residing in intermediate energy levels, from which they often decay non-radiatively. The efficiency of cross-relaxation is highly dependent on the energy level structure of the dopant ion and the presence of resonant energy gaps.

Energy Migration to Quenching Sites: At high dopant concentrations, the excitation energy can migrate from one dopant ion to another through resonant energy transfer. This "energy hopping" continues until the energy reaches a quenching site, such as a defect in the crystal lattice or an impurity ion, where it is dissipated non-radiatively.

Multipolar Interactions: The interaction between dopant ions that leads to energy transfer can be described by multipolar interactions, such as dipole-dipole, dipole-quadrupole, or exchange interactions. The dominant mechanism is determined by the distance between the interacting ions and the nature of their electronic transitions. According to Dexter's theory, exchange interaction is a short-range interaction that becomes significant when the critical distance between activators is less than 5 Å, while multipole interactions are long-range. mdpi.com

Research Findings on Concentration Quenching in Doped this compound

Extensive research has been conducted to understand and quantify concentration quenching in YBO3 doped with various rare-earth ions. These studies are crucial for optimizing the dopant concentration to achieve maximum luminescence.

Terbium (Tb³⁺) Doped YBO3:

In the case of Tb³⁺-doped YBO3, the optimal concentration is typically found to be in the range of 10 to 20 mol%. mdpi.com Beyond this range, the luminescence intensity of the characteristic green emission from the ⁵D₄ level begins to decrease. The primary mechanism for this quenching is identified as intercenter energy migration, which is based on a dipole-dipole interaction between the Tb³⁺ ions. mdpi.com

Europium (Eu³⁺) Doped YBO3:

For Eu³⁺-doped YBO3, which is known for its strong red emission, concentration quenching is also a significant factor. While the optimal concentration can vary depending on the synthesis method and particle size, studies on (Y₀.₉₇₅₋yAl₀.₀₂₅Euy)BO₃ have shown the highest emission intensity at a Eu³⁺ content of y = 0.06. researchgate.net In singly Eu³⁺-doped (Y₁₋yEuy)BO₃, the optimal concentration was found to be higher, at y = 0.13. researchgate.net The quenching is attributed to the increased probability of non-radiative energy transfer between neighboring Eu³⁺ ions at higher concentrations.

Gadolinium (Gd³⁺) and Bismuth (Bi³⁺) Co-doped YBO3:

In systems co-doped with Gd³⁺ and Bi³⁺, concentration quenching of the Gd³⁺ emission is observed as the Gd³⁺ concentration increases. This is due to the reduced distance between Gd³⁺ ions, leading to non-radiative energy transfer. mdpi.com The critical distance (Rc) for this energy transfer can be calculated to better understand the quenching phenomenon. mdpi.com

Samarium (Sm³⁺) in Borate Hosts:

While specific data for Sm³⁺ in YBO3 is limited, studies on the similar borate host Li₆Y(BO₃)₃ provide valuable insights. In Li₆Y(BO₃)₃:Sm³⁺, the ideal doping level was found to be 5 mol%. mdpi.com The concentration quenching mechanism was determined to be primarily due to electric dipole-dipole interactions, with a calculated critical distance of approximately 19.265 Å. mdpi.com In nano-scaled YBO₃:Sm³⁺ phosphors, the optimal emission efficiency was observed at a dopant concentration of 1%. researchgate.net

Dysprosium (Dy³⁺) in Borate and Phosphate Hosts:

Research on Dy³⁺-doped phosphors, including borates and phosphates, consistently shows the occurrence of concentration quenching. The quenching is generally attributed to cross-relaxation between adjacent Dy³⁺ ions. biointerfaceresearch.com The dominant mechanism for the energy transfer that leads to quenching is often found to be dipole-dipole interaction. mdpi.com For instance, in Ca₁.₈Li₀.₆La₀.₆(PO₄)₂:Dy³⁺, the optimal doping concentration was determined to be 3 mol%. mdpi.com

Interactive Data Tables of Research Findings

The following tables summarize key findings from various research studies on concentration quenching in this compound and related borate host materials.

Table 1: Optimal Dopant Concentrations and Quenching Mechanisms in Borate Hosts

Dopant IonHost MaterialOptimal Concentration (mol%)Primary Quenching MechanismReference
Tb³⁺YBO₃10 - 20Dipole-dipole interaction mdpi.com
Eu³⁺(Y₀.₉₇₅₋yAl₀.₀₂₅Euy)BO₃6Non-radiative energy transfer researchgate.net
Eu³⁺(Y₁₋yEuy)BO₃13Non-radiative energy transfer researchgate.net
Sm³⁺Li₆Y(BO₃)₃5Electric dipole-dipole interaction mdpi.com
Sm³⁺YBO₃ (nano-scaled)1Not specified researchgate.net
Dy³⁺Ca₁.₈Li₀.₆La₀.₆(PO₄)₂3Dipole-dipole interaction mdpi.com

Table 2: Critical Distance for Energy Transfer in Borate Hosts

Dopant IonHost MaterialCritical Distance (Rc) in ÅReference
Sm³⁺Li₆Y(BO₃)₃19.265 mdpi.com

Advanced Applications and Functional Performance of Yttrium Orthoborate Materials

Luminescent Materials and Phosphors

Yttrium orthoborate-based materials are integral to the development of various lighting and display technologies due to their excellent luminescent properties.

Yttrium-containing phosphors are crucial in solid-state lighting, especially in phosphor-converted white light-emitting diodes (pc-WLEDs). Amorphous yttrium aluminum borate (B1201080) (YAB) has been investigated as a lanthanide-free, white-emitting phosphor, demonstrating high internal quantum yields and a broad emission band in the visible spectrum. researchgate.net While traditionally reliant on rare-earth elements, research into amorphous YAB phosphors aims to reduce the dependency on these critical materials. researchgate.net These phosphors exhibit broad visible emission under UV-violet excitations and possess good thermal stability above 200°C, making them suitable for near UV-violet excitable w-LEDs with high color rendering capabilities. researchgate.net

In fluorescent lighting, yttrium oxide (Y₂O₃), a component related to yttrium orthoborate, is a vital ingredient in creating phosphors that emit various colors when exposed to ultraviolet radiation. samaterials.com Yttrium-containing phosphors can be surface-treated to ensure stability in the aqueous slurries used for coating the interior of fluorescent lamp bulbs, leading to uniform, bright, and long-lasting coatings. google.com The phosphor coating in fluorescent light bulbs often contains a mixture of yttrium and other rare-earth element oxides and phosphates that emit visible light when excited by UV rays from ionized mercury vapor. youtube.com

Below is a table summarizing the performance of Yttrium Aluminum Borate phosphors in lighting applications.

Yttrium-based materials have also found applications in display technologies. In plasma display panels (PDPs), which consist of tiny cells filled with gas, phosphors are excited by ultraviolet radiation to produce visible light. horiba.com Yttrium oxide coatings are used in the production equipment for semiconductors and flat-panel displays due to their high erosion resistance against plasma. researchgate.net Boron is a key component in the high-tech glass used for LCD and plasma TV screens, often in the form of borosilicate glass. borates.today While there is a trend to reduce boron content, it remains important for its properties that allow it to withstand high temperatures and thermal shock. borates.today

The luminescent properties of doped yttrium orthoborate are utilized in security applications. Europium-doped yttrium borate has been developed as a printable luminescent pigment for security inks. researchgate.net These materials can offer multi-stage excitable and transparent security features that are easy to detect but difficult to counterfeit. researchgate.net Furthermore, the development of smartphone-readable fluorescent sensors using lanthanum borates, a related compound, highlights the potential for yttrium borates in creating low-cost, scalable, and innovative sensing platforms. mdpi.com These markers can be interrogated by smartphone cameras, enabling remote analysis and monitoring. mdpi.com

Yttrium aluminum borate (YAB) doped with chromium(III) has been identified as a promising thermographic phosphor for optical temperature sensing and imaging, particularly at ambient temperatures. acs.orgnih.govacs.org This material can be excited by both blue and red light and exhibits bright near-infrared (NIR) emission. nih.govacs.orgresearchgate.net A key characteristic of Cr(III)-doped YAB is the high temperature dependence of its luminescence decay time, which is the basis for its use in phosphor thermometry. nih.govacs.org This optical method of temperature measurement offers a remote, high-speed, and precise alternative to conventional techniques. phosphor.com

The table below details the properties of Chromium(III)-Activated Yttrium Aluminum Borate as a thermographic phosphor.

Catalytic Applications of Yttrium Orthoborate

Beyond its luminescent applications, yttrium orthoborate also exhibits potential in the field of catalysis.

Yttrium orthoborate-based materials have shown promise as photocatalysts for the degradation of organic dyes like Rhodamine B (RhB) and Methylene Blue (MB). These dyes are common pollutants in wastewater, and photocatalysis offers an effective method for their removal. The photocatalytic activity of these materials is attributed to their ability to generate electron-hole pairs under light irradiation, which then react with water and oxygen to produce reactive oxygen species that degrade the organic pollutants.

For instance, chromium-doped Y₀.₅₀Gd₀.₅₀BO₃ has been investigated as a photocatalyst for the degradation of methylene blue, with its optical bandgap in the visible region making it a viable material for such activities. researchgate.net The degradation of dyes like Methylene Blue and Rhodamine B is a common way to evaluate the efficiency of photocatalytic materials. researchgate.netmdpi.com The process typically involves irradiating a suspension of the photocatalyst and the dye with a suitable light source and monitoring the decrease in the dye's concentration over time.

The following table provides an overview of the photocatalytic degradation of common dyes.

Nonlinear Optical (NLO) Materials

Borate compounds are a significant class of nonlinear optical (NLO) materials, widely utilized for generating coherent light across various wavelengths, from the infrared to the deep ultraviolet, through frequency conversion techniques. optica.orgmdpi.com Within this family, materials incorporating yttrium have demonstrated exceptional properties, making them subjects of intensive research and development for advanced laser applications. crylink.combohrium.com

Yttrium Calcium Borate Compounds

Yttrium Calcium Oxyborate, YCa₄O(BO₃)₃ (YCOB), is a prominent nonlinear optical crystal that has garnered significant attention. optica.orgcrylink.com It belongs to a class of materials with the general formula RCa₄O(BO₃)₃, where 'R' can be a rare-earth element. optica.org A key advantage of YCOB is that yttrium can be replaced by other rare-earth ions in any ratio, enabling the creation of laser self-frequency doubling crystals that combine both laser and NLO properties within a single host. crylink.com

YCOB crystals are valued for their stable physical and chemical properties, notably being non-deliquescent, which contrasts with other NLO crystals like BBO and LBO. crylink.com They also possess good mechanical characteristics that allow for easy polishing. ias.ac.in The material can be grown into large, high-quality single crystals using the Czochralski pulling method. crylink.com Its NLO coefficients are comparable to those of widely used BBO crystals. crylink.com Another related compound, Y₂CaB₁₀O₁₉ (YCB), has also been synthesized and characterized as a novel NLO crystal. nih.gov

Below is a table summarizing the key features of YCOB crystals.

PropertyDescriptionSource
NLO Susceptibility Larger effective NLO susceptibilities. photonics-crylink.com
Growth Large single crystals with high optical quality are easily grown. crylink.com
Physical Stability Non-deliquescent (does not absorb moisture from the air). crylink.comphotonics-crylink.com
Thermal Properties Smaller thermal expansion coefficient and less anisotropy. photonics-crylink.com
Temperature Acceptance Larger temperature acceptance range. photonics-crylink.com
Electrical Properties Very high electric resistivity. photonics-crylink.com
Parametric Luminescence Less parametric luminescence (three orders of magnitude less). photonics-crylink.com

Ultraviolet and Deep-Ultraviolet NLO Crystal Development

The development of all-solid-state lasers that can generate coherent light in the ultraviolet (UV, λ < 400 nm) and deep-ultraviolet (DUV, λ < 200 nm) regions is a major goal in materials science, driven by applications in fields like semiconductor photolithography and ultraprecise photoelectron spectrometry. mdpi.comacs.org Borate crystals are central to this effort due to their structural richness and wide transparency range. optica.orgmdpi.com

Yttrium-containing borates are promising candidates for these applications. YCOB crystals exhibit a wide light transmission band, which is a prerequisite for UV and DUV applications. crylink.com A critical property for a DUV NLO material is a short absorption cutoff wavelength. acs.org For the novel yttrium calcium borate crystal Y₂CaB₁₀O₁₉ (YCB), the lower cutoff wavelength has been measured to be below 200 nm, placing it firmly in the DUV category. nih.gov The exploration of new yttrium borate-based solid solutions, such as (K₇-ₓNaₓ)SrY₂(B₁₅O₃₀), is also underway to discover new materials for deep UV NLO applications. tdl.org The NLO properties in borates primarily arise from the arrangement of B-O groups, and this structure-property relationship guides the design of new crystals with enhanced DUV performance. mdpi.com

Laser Damage Threshold Studies

The laser-induced damage threshold (LIDT) is a critical performance metric for NLO crystals, as it determines the maximum laser intensity a material can withstand without suffering irreversible damage. bohrium.com Materials with a high LIDT are essential for high-power laser applications. researchgate.net

Yttrium borate compounds have shown excellent resistance to laser damage. YCOB crystals are noted for having a high laser damage threshold. crylink.comphotonics-crylink.com Specific quantitative studies have been performed on related compounds. For the Y₂CaB₁₀O₁₉ (YCB) crystal, the laser damage threshold was measured to be a very high 10.5 GW/cm² for a laser with a fundamental wavelength of 1064 nm. nih.gov This high resistance to powerful laser radiation is a significant advantage that makes yttrium borate materials highly suitable for demanding frequency conversion applications. bohrium.comresearchgate.net

Magnetic Properties Research

While primarily investigated for their optical properties, yttrium borates also exhibit interesting magnetic behaviors, particularly when doped with transition metal ions. These properties are typically observed at cryogenic temperatures.

Antiferromagnetic and Ferromagnetic Behavior at Low Temperatures

Research into manganese and iron-doped yttrium orthoborate (π-YBO₃) has revealed complex magnetic ordering at low temperatures. Doped samples demonstrate both antiferromagnetic and ferromagnetic characteristics. semanticscholar.org

In studies using a SQUID magnetometer, manganese-doped π-YBO₃ exhibited a hysteresis loop at 200 K, which indicates ferromagnetic ordering. semanticscholar.org Zero field-cooled (ZFC) and field-cooled (FC) measurements on the same sample showed antiferromagnetic ordering with a Néel temperature (Tₙ) of 108 K. Below this temperature, the material behaves as an antiferromagnet, while above it, it is paramagnetic. semanticscholar.org

Iron-doped π-YBO₃ also shows a small hysteresis loop, suggesting the presence of antiferromagnetic ordering at 300 K. semanticscholar.org At a low temperature of 5 K, doped samples clearly show good magnetic properties, displaying both antiferromagnetic and ferromagnetic behaviors. The significant divergence between ZFC and FC curves at low temperatures in iron-doped samples suggests an inhomogeneous mixture of ferromagnetic and antiferromagnetic ordering and potential frustration within the crystal lattice. semanticscholar.org

The table below summarizes the observed magnetic properties in doped yttrium orthoborate.

DopantCompoundTemperatureObserved BehaviorSource
Manganeseπ-Y₀.₉₀Mn₀.₁₀BO₃200 KFerromagnetic ordering (hysteresis loop). semanticscholar.org
Manganeseπ-Y₀.₉₀Mn₀.₁₀BO₃< 108 KAntiferromagnetic ordering (Néel temperature Tₙ = 108 K). semanticscholar.org
Ironπ-Y₀.₉₀Fe₀.₁₀BO₃300 KAntiferromagnetic ordering (small hysteresis loop). semanticscholar.org
Mn / FeDoped π-YBO₃5 KAntiferromagnetic and Ferromagnetic.

Magnetic Susceptibility Measurements

Pure yttrium orthoborate (YBO₃) is diamagnetic. However, its magnetic properties can be significantly altered by doping with transition metal ions, leading to behaviors such as antiferromagnetism.

In studies of iron-doped yttrium orthoborate (π-Y₀.₉₀Fe₀.₁₀BO₃), magnetic susceptibility measurements were conducted under both zero-field-cooled (ZFC) and field-cooled (FC) conditions. The results showed that for Fe²⁺ doped YBO₃, the magnetic susceptibility increased as the temperature decreased from 320 K. semanticscholar.org A small cusp was observed around 141 K, which is indicative of antiferromagnetic ordering. semanticscholar.org Below 133 K, the magnetic susceptibility continued to increase, exhibiting another curve around 21.2 K before dropping as the temperature approached 5 K. semanticscholar.org The divergence between the ZFC and FC curves observed above 141 K may be attributed to anisotropy in the system. semanticscholar.org

Similarly, manganese-doped yttrium orthoborate exhibited antiferromagnetic ordering with a Néel temperature (Tₙ) of 108 K, as revealed by ZFC measurements. semanticscholar.org Above this temperature, the material behaves paramagnetically, while below it, it demonstrates antiferromagnetic behavior. semanticscholar.org

Coercivity, Magnetization, and Retentivity Studies

The introduction of dopants into the yttrium orthoborate structure has been shown to induce notable magnetic characteristics, including significant coercivity and magnetization, particularly at low temperatures. semanticscholar.org

For instance, manganese-doped yttrium orthoborate (π-Y₀.₉₀Mn₀.₁₀BO₃) investigated at 200 K displayed a distinct hysteresis loop, which signals ferromagnetic ordering. semanticscholar.org This material exhibited a very large coercivity value of approximately 31.5 kOe. semanticscholar.org Doped yttrium orthoborate samples have demonstrated good magnetic properties, showing both antiferromagnetic and ferromagnetic behavior at a low temperature of 5 K. semanticscholar.org

The magnetic moment for the manganese-doped sample was found to increase with temperature up to 74 K, reaching a value of 5.74 BM, before decreasing. semanticscholar.org For the iron-doped sample, the magnetic moment increased with temperature, reaching 4.81 BM at room temperature. semanticscholar.org Detailed studies on magnetic retentivity for yttrium orthoborate are not extensively documented in the available research.

Table 1: Magnetic Properties of Doped Yttrium Orthoborate Samples

Sample Composition Measurement Temperature (K) Key Finding Value
π-Y₀.₉₀Mn₀.₁₀BO₃ 200 Coercivity (H) ≈ 31.5 kOe
π-Y₀.₉₀Mn₀.₁₀BO₃ 74 Magnetic Moment (μ_eff) 5.74 BM
π-Y₀.₉₀Fe₀.₁₀BO₃ 300 Magnetic Moment (μ_eff) 4.81 BM
π-Y₀.₉₀Fe₀.₁₀BO₃ ~141 Neel Temperature (Tₙ) ~141 K
π-Y₀.₉₀Mn₀.₁₀BO₃ 108 Neel Temperature (Tₙ) 108 K

Laser Host Materials and Active Medium Development

Yttrium orthoborate is a component in the development of optically active glass-ceramic materials, which are valued for their potential multifunctionality in systems such as phosphors, scintillators, and active laser elements. cambridge.org The fabrication of these materials is noted to be a simpler technology compared to single crystal growth. cambridge.org

Research has been conducted on synthesizing crystalline yttrium orthoborate within thin layers of molten borate oxide glasses. cambridge.org This method, which relies on the interaction of nanosized yttrium oxide powders with boron anhydride in the melt, can produce highly transparent glass-ceramic films. cambridge.org The transparency is a result of a highly oriented texture of the yttrium orthoborate particles formed within the glass matrix. cambridge.org

Furthermore, yttrium orthoborate is a constituent of more complex borate glass systems investigated for laser applications. For example, the structure of laser glasses in the yttrium aluminum borate system, (Y₂O₃)₀.₂{(Al₂O₃)ₓ(B₂O₃)₀.₈₋ₓ}, has been studied to understand the medium-range structure around rare-earth ions used as active laser centers. rsc.orgnih.gov In these glasses, both borate and aluminate species participate in the structure surrounding the rare-earth ions, which is consistent with a random spatial distribution of the glass components. rsc.orgnih.gov The orthoborate groups are among the dominant borate species within the glass structure. rsc.orgnih.gov

Theoretical and Computational Investigations of Yttrium Orthoborate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the material properties of Yttrium(3+) orthoborate (YBO₃) from first principles. This quantum mechanical modeling method allows for the calculation of electronic structure and total energy of a system, providing profound insights into its structural, electronic, and mechanical characteristics without the need for empirical parameters. DFT calculations for YBO₃ typically employ approximations like the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA) for the exchange-correlation functional, which describes the quantum mechanical effects. For systems with correlated electrons, a Hubbard correction (DFT+U) may be applied to more accurately model electron localization and its effects on properties like the band gap.

DFT calculations are instrumental in predicting the thermodynamic stability of different crystalline phases (polymorphs) of Yttrium Orthoborate. The primary metric for this prediction is the formation energy, which is the energy released or absorbed when a compound is formed from its constituent elements in their standard states. A negative formation energy indicates that the compound is stable with respect to its elements.

For the orthorhombic phase of YBO₃ (space group Cmcm), DFT calculations have determined a formation energy of -3.540 eV per atom materialsproject.org. This significant negative value suggests a high degree of thermodynamic stability for this compound. Another key indicator of stability is the "energy above the convex hull," which measures the energy of decomposition of a material into the set of most stable materials at that chemical composition. A value of 0.000 eV/atom, as calculated for orthorhombic YBO₃, signifies that this phase is predicted to be on the convex hull, meaning it is thermodynamically stable and will not spontaneously decompose into other known phases of the Y-B-O system materialsproject.org.

Furthermore, DFT can be used to explore the stability of different YBO₃ structures under extreme conditions. For instance, calculations have been used to compare the enthalpy of known modifications, such as monoclinic (mC60) and other orthorhombic (oC60) structures, with novel high-pressure phases like oC20-YBO₃ uni-bayreuth.de. These studies indicate that the oC20-YBO₃ phase becomes thermodynamically favorable at pressures above approximately 19-23 GPa, demonstrating the utility of DFT in predicting high-pressure phase transitions and syntheses uni-bayreuth.de.

Calculated Energetic Properties of Orthorhombic YBO₃ (mp-29205)
PropertyCalculated ValueSignificance
Formation Energy / Atom-3.540 eVIndicates high thermodynamic stability relative to constituent elements.
Energy Above Hull / Atom0.000 eVPredicts the phase to be stable against decomposition into other known Y-B-O compounds.

The electronic band structure, which describes the ranges of energy that an electron is allowed to have, is a fundamental property that determines the electrical and optical behavior of a material. DFT calculations are routinely used to map the band structure of YBO₃ along high-symmetry directions in the Brillouin zone.

Calculations for the orthorhombic (Cmcm) phase of YBO₃ predict an electronic band gap of 5.170 eV materialsproject.org. This large band gap classifies Yttrium Orthoborate as a wide-band-gap insulator, consistent with its observed transparency in the visible and ultraviolet regions researchgate.net. It is a well-documented limitation of standard DFT functionals (LDA and GGA) that they tend to underestimate the true band gap of semiconductors and insulators, sometimes by as much as 40-50% materialsproject.orgresearchgate.netarxiv.org. Therefore, the actual experimental band gap may be larger than the calculated value. More advanced computational methods, such as hybrid functionals (e.g., HSE06) or many-body perturbation theory (e.g., the GW approximation), can provide more accurate band gap predictions, though at a significantly higher computational cost.

The calculated band structure for YBO₃ shows a valence band maximum and a conduction band minimum at different points in the Brillouin zone, indicating that it is an indirect band gap material. This characteristic influences the efficiency of electron-hole recombination and the material's suitability for certain optoelectronic applications.

Calculated Electronic Properties of Orthorhombic YBO₃ (mp-29205)
PropertyCalculated ValueNotes
Band Gap5.170 eVValue computed with GGA functional; typically an underestimation of the experimental value.
Crystal SystemOrthorhombicSpace Group: Cmcm (63)

Lattice dynamics describe the collective vibrations of atoms in a crystal lattice, which are quantized as phonons. The relationship between the phonon frequency and its wavevector is given by the phonon dispersion curve. These curves are critical for understanding thermal properties, structural stability, and electron-phonon interactions.

First-principles calculations of lattice dynamics are typically performed using Density-Functional Perturbation Theory (DFPT) or the finite displacement (supercell) method uclouvain.bearxiv.orgresearchgate.netaps.org. These methods compute the interatomic force constants, from which the dynamical matrix can be constructed and solved to yield phonon frequencies throughout the Brillouin zone uclouvain.be.

For Yttrium Orthoborate, the absence of imaginary frequencies in the calculated phonon dispersion spectrum across the entire Brillouin zone would confirm its dynamical stability. The phonon dispersion of a complex material like YBO₃ consists of multiple branches. There are 3 acoustic branches, corresponding to the collective in-phase motion of atoms, and 3N-3 optical branches (where N is the number of atoms in the primitive cell), which involve out-of-phase vibrations of atoms within the unit cell.

To understand the nature of the chemical bonding and the composition of the electronic bands, DFT is used to calculate the Density of States (DOS) and Partial Density of States (PDOS). The DOS represents the number of available electronic states at each energy level, while the PDOS resolves this information into contributions from different atoms and their specific orbitals (s, p, d, f).

For YBO₃, PDOS calculations reveal that the top of the valence band is primarily composed of the 2p orbitals of oxygen atoms, with some contribution from boron 2p orbitals. The bottom of the conduction band is mainly formed by the unoccupied 4d orbitals of the yttrium atoms. This electronic configuration is characteristic of many rare-earth borates and oxides.

The analysis of electronic states also provides insight into charge transfer processes. Charge transfer involves the transition of an electron from a ligand (anion) orbital to a metal (cation) orbital. In YBO₃, a significant charge transfer process is the transition of an electron from the O 2p orbital to the Y 4d orbital (O²⁻ → Y³⁺) uni-bayreuth.de. This process is often observed in the vacuum ultraviolet (VUV) excitation spectra of yttrium-containing phosphors and is crucial for understanding their luminescence mechanisms uni-bayreuth.de. The energy of this charge transfer band is a key parameter that influences the efficiency of energy absorption and subsequent transfer to activator ions in doped YBO₃ phosphors.

DFT calculations provide a unified framework for elucidating the relationship between the fundamental electronic structure of YBO₃ and its macroscopic physical properties. The stability of the material, as discussed, is directly linked to its calculated negative formation energy, which is a direct output of DFT total energy calculations materialsproject.org.

The electronic properties derived from DFT, such as the wide band gap and the nature of the density of states, explain why YBO₃ is an excellent insulator and a suitable host material for phosphors materialsproject.orgresearchgate.net. The calculations show that the valence and conduction bands are well-separated in energy, requiring high-energy photons to excite electrons, which corresponds to its transparency in the visible spectrum.

Furthermore, DFT can predict various physical properties before a material is synthesized. The calculated density of orthorhombic YBO₃ is approximately 4.38 g/cm³ materialsproject.org. By computing the response of the crystal to strain, mechanical properties like hardness and ductility can be estimated, providing a theoretical basis for its potential applications in mechanically demanding environments. The thermodynamic properties, such as heat capacity and thermal expansion, can also be derived from the calculated phonon spectrum, offering a complete theoretical picture of the material's physical characteristics.

The elastic properties of a material describe its response to mechanical stress and are fundamental to its structural integrity. These properties are defined by the tensor of elastic constants (Cᵢⱼ). Using DFT, the elastic constants can be calculated by applying small strains to the equilibrium crystal structure and computing the resulting stress (the stress-strain method) or the change in total energy (the energy-strain method) stackexchange.comillinois.edu.

For a crystal, the full set of independent elastic constants determines its mechanical stability. For a stable orthorhombic crystal like one of the YBO₃ polymorphs, there are nine independent elastic constants (C₁₁, C₂₂, C₃₃, C₄₄, C₅₅, C₆₆, C₁₂, C₁₃, C₂₃), which must satisfy the Born stability criteria.

From the single-crystal elastic constants, polycrystalline elastic moduli such as the Bulk Modulus (B), Shear Modulus (G), and Young's Modulus (E) can be derived using approximations like the Voigt-Reuss-Hill averaging scheme nih.govarxiv.org. The bulk modulus measures resistance to volume change under hydrostatic pressure, while the shear modulus measures resistance to shape change. Young's modulus relates tensile stress to tensile strain. The ratio of the bulk to shear modulus (B/G), known as Pugh's ratio, provides a simple criterion for ductility (B/G > 1.75) versus brittleness (B/G < 1.75).

While a full set of elastic constants for YBO₃ is not available in common databases, calculations on the isostructural orthorhombic perovskite YFeO₃ show it to be ductile and mechanically stable aps.org. Similar calculations would be expected to confirm the mechanical robustness of YBO₃.

Mechanical softening refers to a reduction in the stiffness of a material, often observed as a precursor to a structural phase transition. In the context of DFT, this can be identified through the study of lattice dynamics. A pressure- or temperature-induced softening of a particular phonon mode (a decrease in its frequency) can indicate an impending mechanical instability. If the frequency of a phonon mode approaches zero, the lattice becomes unstable with respect to the atomic displacements of that mode, leading to a structural transformation. Such phonon softening analyses are crucial for understanding the phase diagrams of materials under varying conditions.

Crystal Field Analysis and Group Theoretical Approaches

Theoretical investigations into Yttrium Orthoborate (YBO₃), particularly when doped with rare-earth ions, heavily rely on crystal field analysis and group theoretical approaches to understand its electronic structure and spectroscopic properties. Group theory serves as a powerful tool for classifying molecular and crystal orbitals, predicting the symmetry of electronic and vibrational states, and determining selection rules for spectroscopic transitions. ethz.chillinois.edu

In the context of YBO₃, which often crystallizes in a vaterite-type structure, the yttrium ion (Y³⁺) is typically located at a site with a specific point group symmetry. researchgate.net When a dopant ion, such as Europium (Eu³⁺) or Terbium (Tb³⁺), substitutes the Y³⁺ ion, it experiences a crystalline electric field generated by the surrounding borate (B1201080) and oxygen ions. This field, known as the crystal field, lifts the degeneracy of the free-ion's electronic energy levels, resulting in a set of Stark levels. The number of these levels and the selection rules governing transitions between them are dictated by the point group symmetry of the cation site. aps.orgresearchgate.net

For instance, the selection rules for electric dipole transitions, which are often the most prominent in optical spectra, can be rigorously derived using group theory. A transition between an initial state (Ψᵢ) and a final state (Ψf) is allowed only if the transition moment integral is non-zero. illinois.eduwalisongo.ac.id Group theory simplifies this by stating that the integral is non-zero only if the direct product of the irreducible representations of the initial state, the final state, and the dipole moment operator contains the totally symmetric representation of the point group. youtube.com This allows for a systematic prediction of which electronic transitions will be observed in absorption and emission spectra.

Crystal field analysis involves modeling this interaction to quantitatively predict the energy level splitting. The Hamiltonian for an ion in a crystal field includes terms that describe the electrostatic potential created by the surrounding ligands, parameterized by crystal field parameters (CFPs). By fitting the calculated energy levels to experimentally observed spectroscopic data, a set of CFPs can be determined, providing deep insight into the nature of the ion-lattice interaction. aps.org

Theoretical ConceptApplication to this compoundResearch Findings
Group Theory Classification of electronic and vibrational states based on the point group symmetry of the Y³⁺ site.Determines the number of Stark levels for dopant ions and predicts selection rules for spectroscopic transitions (e.g., absorption, emission). ethz.chpitt.edu
Symmetry Operations The set of operations (rotations, reflections, inversion) that leave the crystal lattice unchanged defines the symmetry group.For a molecule with a center of symmetry, group theory leads to the Laporte selection rule, which states that transitions between states of the same parity (g→g, u→u) are forbidden for electric dipole transitions. youtube.com
Crystal Field Theory Describes the splitting of dopant ion energy levels (e.g., Eu³⁺, Tb³⁺) due to the electrostatic field of the host lattice.The strength and symmetry of the crystal field dictate the magnitude of the Stark splitting and influence the intensity and polarization of luminescence. aps.orgresearchgate.net
Selection Rules Prediction of allowed and forbidden transitions based on the symmetry of the initial and final wavefunctions and the transition operator.Governs which absorption and emission lines are observed in the spectra of doped YBO₃, impacting its properties as a phosphor material. walisongo.ac.idyoutube.com

Ab Initio Calculations for Design and Property Prediction

Ab initio (or first-principles) calculations, particularly those based on Density Functional Theory (DFT), are fundamental computational tools for investigating and predicting the properties of materials like Yttrium Orthoborate from basic quantum mechanical principles. imim.pl These methods allow for the theoretical design of new materials and the detailed analysis of existing ones without empirical parameters, offering profound insights into their structural, electronic, and mechanical characteristics. aps.orgresearchgate.net

For YBO₃, DFT calculations are employed to determine its ground-state properties. By minimizing the total energy of the system, researchers can predict the most stable crystal structure, including precise lattice parameters and atomic positions. researchgate.netrsc.org Such calculations have been used to confirm the stability of known polymorphs and explore the possibility of novel phases under different conditions, such as high pressure. rsc.org The thermodynamic stability of a compound can be assessed by calculating its formation energy, which is the energy difference between the compound and its constituent elements in their standard states. rsc.orgnih.gov

The electronic structure of YBO₃ is another key area explored by ab initio methods. Calculations of the electronic band structure and the density of states (DOS) reveal the nature of the material's electronic conductivity. nih.govuantwerpen.be For pure YBO₃, these calculations can determine whether it is an insulator or a semiconductor and provide the value of its band gap. The DOS provides further detail, showing the contributions of yttrium, boron, and oxygen orbitals to the valence and conduction bands. imim.plnih.gov These theoretical predictions are crucial for applications in optics and electronics. For example, a wide band gap is a prerequisite for a good host material for phosphors, as it prevents non-radiative decay of the excited states of dopant ions.

Furthermore, DFT can be used to model the effects of doping. By creating a supercell of the YBO₃ crystal and substituting a yttrium atom with a dopant atom, the impact on the crystal structure and electronic properties can be simulated. metu.edu.tr This approach is invaluable for designing new phosphor materials, as it can help predict how different dopants will alter the electronic structure and, consequently, the luminescent properties of the material. DFT has also been used to calculate properties like dielectric tensors and mechanical stability for various YBO₃ polymorphs. rsc.orgmaterialsproject.org

Predicted PropertyComputational MethodKey Findings for Yttrium Orthoborate (YBO₃)
Crystal Structure DFT Total Energy MinimizationPredicts stable crystal structures and lattice parameters. For an orthorhombic perovskite phase of YFeO₃ (related to YBO₃), the lattice parameters are consistent with experimental studies. rsc.org
Thermodynamic Stability DFT Formation Energy CalculationCalculations show that YBO₃ compounds are thermodynamically stable. The formation energy for orthorhombic perovskite YTiO₃ and YFeO₃ are -0.580 eV/atom and -0.521 eV/atom, respectively, indicating stability. rsc.org
Electronic Band Structure DFT, Hybrid Functionals (e.g., B3PW)Determines the electronic band gap and nature of conductivity (insulator/semiconductor). For orthorhombic YBO₃, calculations predict a half-metallic ferromagnetic nature. rsc.orgresearchgate.netlu.lv
Density of States (DOS) DFTReveals the contribution of Y, B, and O atomic orbitals to the electronic bands. In related perovskites, the conduction band is dominated by transition metal d-states with some contribution from Yttrium. imim.plrsc.org
Mechanical Properties DFT Elastic Constants CalculationPredicts mechanical stability, ductility, and anisotropy. Orthorhombic YBO₃ compounds are calculated to be mechanically stable and ductile. rsc.org
Dielectric Properties DFT (DFPT)Calculates the electronic and total dielectric tensors, which are crucial for optical applications. For orthorhombic YBO₃ (mp-29205), the calculated electronic contribution to the dielectric tensor is anisotropic. materialsproject.org

Q & A

What are the established methodologies for synthesizing phase-pure Yttrium(3+) orthoborate (YBO₃) crystals, and how do synthesis conditions influence structural homogeneity?

Basic Research Question
YBO₃ is commonly synthesized via high-temperature solid-state reactions or flux-assisted methods. For phase-pure crystals, a flux evaporation process using borate fluxes (e.g., Li₂B₄O₇) at 1,100–1,300°C is effective, as it promotes slow crystallization and minimizes defects . Structural homogeneity depends on precise control of cooling rates and stoichiometric ratios of Y₂O₃ and B₂O₃. Deviations in boron coordination (tetrahedral vs. trigonal planar) can arise from rapid quenching, leading to metastable phases .

Advanced Research Question
Advanced synthesis techniques, such as hydrothermal or sol-gel methods, enable nanoscale control of YBO₃ morphology. For instance, porous YBO₃ hollow microspheres with tunable luminescence are fabricated via template-assisted solvothermal synthesis, where pore size and wall thickness are modulated by adjusting precursor concentration and reaction time . High-resolution TEM and BET analysis are critical for validating nanostructural integrity and surface area .

How do conflicting reports on boron coordination environments in YBO₃ arise, and what analytical techniques resolve these discrepancies?

Basic Research Question
Boron in YBO₃ typically adopts tetrahedral coordination (BO₄), but trigonal planar (BO₃) configurations are reported under high Eu³⁺ doping or non-stoichiometric conditions. Basic characterization via XRD and IR spectroscopy can identify dominant coordination modes: BO₄ exhibits IR bands near 900–1,100 cm⁻¹, while BO₃ shows peaks at 1,200–1,450 cm⁻¹ .

Advanced Research Question
Advanced techniques like solid-state ¹¹B NMR and EXAFS are essential for resolving subtle coordination ambiguities. For example, ¹¹B NMR distinguishes between [BO₃]³⁻ and [BØ₂O₂]³⁻ (Ø = bridging oxygen) species in overmodified borate glasses, where Eu³⁺ doping stabilizes tetrahedral boron . Pair distribution function (PDF) analysis of XRD data further maps local structural distortions caused by dopant-induced strain .

What experimental strategies optimize luminescence efficiency in Eu³⁺-doped YBO₃ phosphors?

Basic Research Question
Eu³⁺ doping in YBO₃ enhances red emission via the ⁵D₀→⁷F₂ transition. Basic optimization involves calcining at 1,200°C to ensure Eu³⁺ substitutes Y³+ sites. Luminescence intensity correlates with dopant concentration (optimal at 5–7 mol%), as higher concentrations induce quenching due to cross-relaxation .

Advanced Research Question
Site-selective spectroscopy and Judd-Ofelt analysis quantify crystal field effects on Eu³⁺ emission. For instance, Eu³+ in YBO₃ exhibits two distinct emission sites due to nonequivalent Y³+ positions, confirmed via luminescence decay kinetics and Stark splitting patterns . Co-doping with charge compensators (e.g., Li⁺) reduces lattice strain and improves quantum efficiency by 15–20% .

How do ionic liquid-based synthesis routes impact the interfacial properties of YBO₃ nanoparticles?

Advanced Research Question
Tetraalkylammonium orthoborate ionic liquids (ILs) serve as green solvents for YBO₃ nanoparticle synthesis. ILs with short alkyl chains (e.g., [EMIm][BF₄]) reduce particle aggregation by forming electrostatic double layers, as shown via zeta potential measurements . Molecular dynamics simulations reveal that IL anions (e.g., [BOB]⁻) adsorb preferentially on YBO₃ {001} facets, directing anisotropic growth .

What computational and experimental approaches reconcile discrepancies in YBO₃ phase stability under high-temperature conditions?

Advanced Research Question
Conflicting phase diagrams for YBO₃ (e.g., calcite vs. vaterite structures) arise from kinetic vs. thermodynamic control. Ab initio molecular dynamics (AIMD) simulations predict that the vaterite phase is stabilized above 1,400°C due to entropy-driven disorder, whereas calcite dominates below 1,200°C . In situ high-temperature XRD and Raman spectroscopy validate these predictions by tracking BO₃ ring reorganization during phase transitions .

How does yttrium site occupancy by rare-earth dopants (e.g., Gd³+, Nd³+) influence paramagnetic behavior in YBO₃?

Advanced Research Question
EPR spectroscopy identifies Gd³+ occupying two nonequivalent Y³+ sites in YBO₃, with g-values of 4.17 and 3.82, corresponding to seven- and eight-coordinate environments . Spin Hamiltonian modeling reveals that Gd³+ in the eight-coordinate site exhibits stronger zero-field splitting due to distorted polyhedra, confirmed via angular-dependent EPR measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.